(4-Benzylmorpholin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIOXNUKBMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400128 | |
| Record name | (4-Benzylmorpholin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146944-27-6 | |
| Record name | (4-Benzylmorpholin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)acetic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Benzylmorpholin-2-yl)acetic acid is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential biological relevance by proposing a hypothetical signaling pathway based on the known activities of related morpholine-containing compounds in the central nervous system (CNS). This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel morpholine derivatives for therapeutic development.
Chemical Structure and Properties
This compound possesses a core morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom is substituted with a benzyl group, and an acetic acid moiety is attached to the carbon at the 2-position of the morpholine ring.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 146944-27-6 | |
| Molecular Formula | C13H17NO3 | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | White to off-white solid (predicted) |
Table 2: Physicochemical Properties (Predicted and Experimental)
| Property | Value | Reference |
| Boiling Point | 391.1 ± 22.0 °C at 760 mmHg | |
| Flash Point | 190.4 ± 22.3 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| pKa | Not available | |
| Solubility | Not available |
Synthesis and Purification
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow involves the initial formation of a morpholin-2-one intermediate, followed by N-benzylation, introduction of the acetate moiety, and subsequent hydrolysis to yield the final carboxylic acid.
Caption: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Morpholin-2-one
-
To a solution of 2-amino-1,3-propanediol in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C in the presence of a base (e.g., triethylamine).
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the morpholin-2-one intermediate.
Step 2: N-Benzylation
-
The morpholin-2-one intermediate is dissolved in an aprotic solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) to deprotonate the nitrogen.
-
Benzyl bromide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate
-
The N-benzylated intermediate is reacted with ethyl bromoacetate in the presence of a suitable base (e.g., LDA) in an aprotic solvent like THF at low temperature.
-
The reaction is allowed to warm to room temperature and then quenched.
-
The crude ester is purified by column chromatography.
Step 4: Hydrolysis to this compound
-
The purified ethyl ester is dissolved in a mixture of THF and water.
-
An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
-
The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Purification
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1] The purity of the compound should be assessed by HPLC and melting point determination.
Structural Characterization
A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the benzyl group, the protons of the morpholine ring, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the morpholine ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 236.1287.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).
-
C-H stretches from the aromatic and aliphatic portions.
-
A C-O-C stretch from the morpholine ether linkage.
Experimental Workflow for Characterization
Caption: Experimental Workflow for Characterization.
Potential Biological Activity and Signaling Pathways
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).[2][3] These compounds have shown a wide range of biological activities, including acting on various receptors and enzymes.[4][5]
Given the structural features of this compound, it is plausible to hypothesize its interaction with G-protein coupled receptors (GPCRs), a large family of receptors that are common targets for CNS drugs.[6]
Hypothetical Signaling Pathway: GPCR Modulation
Based on the activities of other N-substituted morpholine derivatives, this compound could potentially act as a modulator of a GPCR, for instance, a serotonin or dopamine receptor, which are implicated in mood and cognitive functions. The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of this compound to a Gs-coupled GPCR.
Caption: Hypothetical Gs-coupled GPCR Signaling Pathway.
Pathway Description:
-
This compound acts as a ligand, binding to a G-protein coupled receptor (GPCR) on the cell surface.
-
Ligand binding induces a conformational change in the GPCR, leading to the activation of a stimulatory G-protein (Gs).
-
The activated alpha subunit of the Gs protein dissociates and activates Adenylyl Cyclase .
-
Adenylyl Cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP ), a second messenger.
-
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) .
-
PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
-
Phosphorylated CREB translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes.
-
This cascade ultimately results in a specific cellular response , which in a neuronal context could involve changes in neurotransmitter synthesis and release, or alterations in synaptic plasticity.
Conclusion
This compound is a molecule of interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible route for its synthesis and characterization. The proposed hypothetical biological activity and signaling pathway offer a starting point for pharmacological evaluation. Further experimental studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this and related morpholine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (4-Benzylmorpholin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] The introduction of a benzyl group on the morpholine nitrogen and an acetic acid moiety at the 2-position creates a molecule, (4-Benzylmorpholin-2-yl)acetic acid, with potential for diverse pharmacological activities. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Proposed Synthesis
A plausible and efficient synthetic route for this compound can be conceptualized based on established methods for the synthesis of morpholine derivatives.[1][2][4] A common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The proposed multi-step synthesis is outlined below.
Synthetic Pathway
The proposed synthesis commences with the reaction of a suitable starting material, which is subsequently benzylated and then cyclized to form the morpholine ring, followed by the introduction of the acetic acid side chain.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-Benzyl-2-amino-diethanol (Intermediate A)
To a solution of 2-aminodiethanol in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., triethylamine) is added. Benzyl bromide is then added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-benzyl-2-amino-diethanol.
Step 2: Synthesis of (4-Benzylmorpholin-2-yl)methanol (Intermediate B)
N-Benzyl-2-amino-diethanol is treated with a dehydrating agent like concentrated sulfuric acid at an elevated temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent and purified by distillation or chromatography to afford (4-Benzylmorpholin-2-yl)methanol.
Step 3: Synthesis of this compound (Final Product)
A two-step oxidation process is proposed. First, (4-Benzylmorpholin-2-yl)methanol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). The resulting aldehyde is then further oxidized to the carboxylic acid using a stronger oxidizing agent, such as Jones reagent or potassium permanganate, to yield the final product, this compound. Purification can be achieved by recrystallization.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
The following table summarizes the predicted key characterization data for the target compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), morpholine ring protons (CH₂ groups), and the acetic acid side chain proton (α-CH and COOH). |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the morpholine ring, and the acetic acid moiety (including the carbonyl carbon). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching, and C-O-C stretching of the morpholine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₇NO₃ (235.28 g/mol ). |
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the structural motifs present suggest potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: Morpholine derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[5] The presence of the morpholine core in the target molecule suggests it could be investigated for similar activities. Acetic acid itself is known to have antibacterial effects, particularly against biofilms.[6][7]
-
Anti-inflammatory and Analgesic Properties: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit anti-inflammatory or analgesic effects.
-
Metabolic Regulation: Acetic acid has been shown to have a positive impact on obesity and glucose tolerance in animal models of type 2 diabetes.[8] The incorporation of this functional group could confer metabolic regulatory properties to the molecule.
Experimental Workflow for Biological Evaluation
A general workflow for the preliminary biological screening of this compound is depicted below.
Caption: General workflow for the biological evaluation of the target compound.
Conclusion
This technical guide has presented a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for morpholine derivatives, a viable route to this novel compound has been proposed. The outlined characterization techniques provide a clear path for structural verification. Furthermore, by considering the known biological activities of its constituent chemical motifs, this document highlights promising avenues for future pharmacological investigation. This guide is intended to be a valuable resource for researchers embarking on the synthesis and exploration of new morpholine-based compounds for potential therapeutic applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibiofilm Properties of Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of (4-Benzylmorpholin-2-yl)acetic Acid Remains Undefined
Despite a comprehensive search of scientific literature and chemical databases, the precise mechanism of action for the compound (4-Benzylmorpholin-2-yl)acetic acid remains largely uncharacterized. Currently, there is a significant lack of publicly available data regarding its biological targets, signaling pathways, and overall pharmacological effects.
At present, information on this compound is primarily limited to its chemical identity and availability from various suppliers. There are no published studies detailing its bioactivity, efficacy in disease models, or the molecular interactions that would define its mechanism of action.
While the morpholine and acetic acid moieties are present in numerous biologically active compounds with a wide range of therapeutic applications, the specific combination and substitution pattern of this compound do not correspond to any well-documented pharmacological agent. General research on morpholine derivatives indicates their potential for diverse biological activities, including but not limited to, antibacterial, antifungal, and anticancer effects. However, such generalities cannot be specifically attributed to this compound without dedicated experimental investigation.
Similarly, acetic acid derivatives are known to participate in a vast array of biological processes. For instance, some exhibit anti-inflammatory properties, while others are involved in metabolic regulation. The benzyl group, a common substituent in medicinal chemistry, can also influence a compound's activity in various ways, including its binding affinity to target proteins.
The absence of quantitative data, such as IC50 values, binding constants, or dose-response curves, further underscores the nascent stage of research into this particular molecule. Consequently, the creation of detailed signaling pathway diagrams, structured data tables, or comprehensive experimental protocols is not feasible at this time.
For researchers, scientists, and drug development professionals interested in this compound, the path forward necessitates foundational research. This would involve initial screening assays to identify potential biological targets, followed by more in-depth studies to elucidate its mode of action, and subsequently, its therapeutic potential. Without such fundamental scientific inquiry, any discussion of its mechanism of action would be purely speculative.
A Technical Guide to the Biological Activity of Substituted Morpholine Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted morpholine acetic acids and their derivatives. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often enhancing potency, modulating pharmacokinetic properties, and providing desirable drug-like characteristics.[1][2] When functionalized with an acetic acid moiety or its bioisosteres, these compounds exhibit a wide range of pharmacological activities, making them a focal point for drug discovery and development.
Synthesis of Substituted Morpholine Acetic Acid Derivatives
The synthesis of morpholine acetic acid derivatives typically begins with the N-alkylation of morpholine. A common and straightforward approach involves the reaction of morpholine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base and a suitable solvent.[3] The resulting ester, ethyl morpholinoacetate, is a key intermediate that can be hydrolyzed under acidic or basic conditions to yield the target morpholine-4-yl-acetic acid.
Further complexity and diversity can be introduced by starting with substituted morpholines or by functionalizing the acetic acid moiety. For instance, the intermediate ester can be reacted with hydrazine hydrate to form a hydrazide, which serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, each with distinct biological profiles.[4][5]
// Nodes Morpholine [label="Substituted\nMorpholine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haloacetate [label="Ethyl Bromoacetate\nor Chloroacetate", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateEster [label="Ethyl Morpholinoacetate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Acid/Base\nHydrolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalAcid [label="Substituted\nMorpholine\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine\nHydrate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazide [label="Acetohydrazide\nDerivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycles [label="Further\nDerivatization\n(e.g., Triazoles)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Morpholine -> IntermediateEster [label="N-Alkylation\n(Base, Solvent)"]; Haloacetate -> IntermediateEster; IntermediateEster -> Hydrolysis [label="Step 1"]; Hydrolysis -> FinalAcid [label="Step 2"]; IntermediateEster -> Hydrazide [label="Alternative Path"]; Hydrazine -> Hydrazide; Hydrazide -> Heterocycles; } dot Caption: General synthetic workflow for morpholine acetic acid and its derivatives.
Key Biological Activities and Quantitative Data
Substituted morpholine acetic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiurease, and anticancer effects.
Anti-urease Activity
Bacterial ureases are critical virulence factors in several pathologies, such as peptic ulcers caused by Helicobacter pylori.[4] Several morpholine derivatives have been identified as potent urease inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Urease Inhibitory Activity of Substituted Morpholine Derivatives
| Compound ID | Structure Description | IC50 (µM) | Reference |
|---|---|---|---|
| 10 | 2-{(6-morpholin-4-ylpyridin-3-yl)amino}-N'-[5-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetohydrazide | 2.37 ± 0.19 | [4] |
| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | [6] |
| 5k | N/A (Thiazole derivative) | 9.8 ± 0.023 | [7] |
| 3 | Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate | 13.23 ± 2.25 | [4] |
| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |[6][7] |
Note: Compound structures can be complex. The description provides a general idea of the chemical class.
Antimicrobial and Antifungal Activity
The morpholine scaffold is a component of several antimicrobial drugs.[4] Derivatives of morpholine acetic acid have been tested against various bacterial and fungal strains, with their efficacy measured by the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 12 | Mycobacterium smegmatis | 15.6 | [4] |
| 8 | M. smegmatis, C. albicans, S. cerevisiae, P. aeruginosa | Active against all tested | [4] |
| Various | Candida albicans | 500 - 1000 | [4] |
| Co(II) Complex | Aspergillus fumigatus | 312 | [8] |
| Co(II) Complex | Candida albicans | 156 |[8] |
Anticancer and Enzyme Inhibition
Certain substituted morpholine derivatives act as inhibitors of key signaling enzymes implicated in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] PC-PLC is involved in cell proliferation, differentiation, and metastasis.[10] Its inhibition can disrupt oncogenic signaling pathways.
Mechanism of Action: Inhibition of Urease
The anti-urease activity of morpholine derivatives is a key area of investigation. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia, which allows pathogens like H. pylori to survive in the acidic environment of the stomach. Inhibitors block the active site of the enzyme, preventing this hydrolysis. Molecular docking studies suggest that these compounds interact with key amino acid residues and the nickel ions in the urease active site, leading to competitive or uncompetitive inhibition.[6][7]
// Outcome Nodes PathogenSurvival [label="Pathogen Survival\n(e.g., H. pylori)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoSurvival [label="Inhibition of\nPathogen Growth", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges connecting outcomes Ammonia -> PathogenSurvival [label="Enables"]; Blocked -> NoSurvival [label="Leads to"]; } dot Caption: Mechanism of urease inhibition by morpholine acetic acid derivatives.
Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective molecules.[1]
-
The Morpholine Ring : The nitrogen atom in the morpholine ring is often crucial for activity, potentially forming hydrogen bonds or acting as a basic center to interact with biological targets.[2]
-
Substituents on the Acetic Acid Moiety : Converting the carboxylic acid to amides, hydrazides, or various heterocyclic rings (like thiazoles, triazoles) significantly modulates the biological activity. For instance, compound 10 , a complex thiazole derivative, is the most potent urease inhibitor in its series, far exceeding the activity of its simpler ester precursor (compound 3 ).[4]
-
Aromatic Substituents : The nature and position of substituents on any attached aromatic rings can drastically alter potency. Electron-withdrawing groups, for example, have been shown to enhance the inhibitory potency of some urease inhibitors.[11] For inhibitors of PI3K/MEK pathways, the substitution pattern on the core aromatic ring is critical for isoform selectivity and overall efficacy.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds.
General Synthesis of Ethyl 2-[(6-morpholin-4-ylpyridin-3-yl)amino]acetate (Compound 3)
This protocol is based on the synthesis described by Bektaş et al.[4]
-
Starting Material : Commercially available 6-morpholin-4-ylpyridin-3-amine (Compound 2).
-
Reaction : A solution of Compound 2 in a suitable solvent (e.g., ethanol) is treated with ethyl bromoacetate.
-
Conditions : The reaction mixture is refluxed for several hours.
-
Work-up : After cooling, the mixture is typically poured into ice-water to precipitate the product.
-
Purification : The crude solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure ester (Compound 3).
Synthesis of 5-{[(6-morpholin-4-ylpyridin-3-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (Compound 7)
This protocol is adapted from the synthesis described by Bektaş et al.[4]
-
Starting Material : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide (Compound 4), which is prepared by reacting the ester (Compound 3) with hydrazine hydrate.
-
Reaction : Compound 4 (10 mmol) and carbon disulfide (CS2, 10 mol) are added to a solution of potassium hydroxide (KOH, 10 mol) in a mixture of water and ethanol.
-
Conditions : The reaction mixture is refluxed for 3 hours.
-
Work-up : The solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with concentrated HCl.
-
Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final compound.
In Vitro Urease Inhibition Assay (Indophenol Method)
This is a common method for evaluating urease inhibitory activity.[6][11]
-
Reagents : Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside solution, and alkali-hypochlorite solution.
-
Procedure :
-
A solution of the test compound (at various concentrations) is pre-incubated with the urease enzyme in phosphate buffer.
-
The reaction is initiated by adding a urea solution, and the mixture is incubated at a controlled temperature (e.g., 30°C).
-
The amount of ammonia produced from urea hydrolysis is quantified spectrophotometrically by adding the phenol-nitroprusside and alkali-hypochlorite reagents, which react with ammonia to form a stable blue indophenol dye.
-
-
Measurement : The absorbance of the blue color is measured at a specific wavelength (e.g., 630 nm).
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor for comparison.[6]
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel PC-PLC activity inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of (4-Benzylmorpholin-2-yl)acetic Acid: A Review of Available Data
A comprehensive search for in vitro studies on (4-Benzylmorpholin-2-yl)acetic acid reveals a significant gap in publicly available scientific literature. At present, there are no detailed research articles, technical guides, or whitepapers that provide specific data on the biological evaluation of this compound.
While information regarding the chemical properties and commercial availability of this compound is accessible through various chemical supplier databases, in-depth in vitro experimental data—including protocols, quantitative results, and mechanism of action studies—remains unpublished or is not readily accessible in the public domain.
This technical guide aims to provide a framework for the potential in vitro evaluation of this compound, outlining key experimental areas that would be necessary to characterize its biological activity. The methodologies described below are based on standard practices in drug discovery and development and are intended to serve as a roadmap for future research.
Potential Areas for In Vitro Evaluation
To ascertain the biological profile of this compound, a systematic in vitro evaluation would typically encompass the following areas:
-
Target-Based Screening: Identifying and validating the molecular target(s) of the compound.
-
Cellular Assays: Assessing the compound's effects on cellular functions and pathways.
-
Pharmacological Profiling: Characterizing the compound's potency, efficacy, and selectivity.
-
ADME-Toxicity Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties in vitro.
Proposed Experimental Protocols
Should research on this compound be undertaken, the following experimental protocols would be fundamental to its in vitro characterization.
2.1. Target Identification and Validation
A critical first step is to identify the biological target of this compound. This could be approached through:
-
Computational Modeling and Docking: In silico methods to predict potential binding partners based on the compound's structure.
-
Biochemical Screening: High-throughput screening against a panel of known enzymes or receptors.
-
Affinity Chromatography: Immobilizing the compound to a solid support to capture its binding partners from cell lysates.
Workflow for Target Identification
Caption: A generalized workflow for identifying the molecular target(s) of a novel compound.
2.2. Cellular Activity Assays
Once a potential target or biological pathway is hypothesized, cellular assays are employed to assess the compound's functional effects.
-
Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell survival.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.
-
Measure the absorbance or luminescence and calculate the IC50 (half-maximal inhibitory concentration).
-
-
-
Signaling Pathway Analysis: To investigate the compound's impact on specific intracellular signaling cascades.
-
Protocol (Western Blotting):
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
-
Signaling Pathway Modulation
Caption: A hypothetical signaling pathway potentially modulated by the compound.
Data Presentation
Should quantitative data become available, it should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Cancer Cell Line A | MTT | 48 | Data Not Available |
| Cancer Cell Line B | CellTiter-Glo® | 48 | Data Not Available |
| Normal Cell Line C | MTT | 48 | Data Not Available |
Table 2: Hypothetical Enzyme Inhibition Data
| Target Enzyme | Assay Type | Substrate | Ki (nM) |
| Kinase X | KinaseGlo® | ATP | Data Not Available |
| Protease Y | FRET | Peptide | Data Not Available |
Conclusion and Future Directions
The in vitro evaluation of this compound represents an unexplored area of research. The absence of published data highlights an opportunity for novel investigation into the potential biological activities of this compound. Future research should focus on systematic screening to identify its molecular target(s) and elucidate its mechanism of action through a comprehensive suite of in vitro assays. The generation of such data would be invaluable to the scientific and drug development communities, potentially uncovering new therapeutic applications for this and related morpholine derivatives. Until such studies are conducted and their results published, a detailed technical guide on the in vitro evaluation of this compound cannot be fully realized.
(4-Benzylmorpholin-2-yl)acetic Acid: A Comprehensive Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Benzylmorpholin-2-yl)acetic acid is a pivotal pharmaceutical intermediate, most notably recognized for its integral role in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of clinical depression. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound. Detailed experimental protocols, comprehensive data on its physicochemical properties, and a thorough examination of its role in the synthesis of pharmacologically active molecules are presented. Furthermore, this document elucidates the downstream signaling pathways modulated by drugs derived from this intermediate, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a morpholine derivative with the chemical formula C13H17NO3 and a molecular weight of 235.28 g/mol .[1] A comprehensive summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| CAS Number | 146944-27-6 | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 391.1 ± 22.0 °C at 760 mmHg | [1] |
| Flash Point | 190.4 ± 22.3 °C | [1] |
| Refractive Index | 1.553 | [1] |
| PSA | 49.8 | [1] |
| XLogP3 | 0.87 | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of the core morpholine structure, followed by the introduction of the acetic acid moiety. The following protocols are based on established synthetic methodologies for morpholine derivatives.
Synthesis of N-Benzylethanolamine (Intermediate 1)
Reaction Scheme:
Caption: Synthesis of N-Benzylethanolamine.
Protocol:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add ethanolamine (3 equivalents) and potassium carbonate powder (1.2 equivalents).
-
Heat the mixture to 40-45°C with stirring.
-
Slowly add benzyl chloride (1 equivalent) dropwise over 4-6 hours, maintaining the temperature at 40-45°C.
-
After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzyl chloride is consumed.
-
Filter the hot reaction mixture to remove inorganic salts.
-
The filtrate is then subjected to vacuum distillation to purify the N-benzylethanolamine.
Synthesis of 4-Benzylmorpholine (Intermediate 2)
Reaction Scheme:
Caption: Cyclization to form 4-Benzylmorpholine.
Protocol:
-
To a round-bottom flask, add N-benzylethanolamine (1 equivalent).
-
Slowly add a dehydrating agent, such as concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Heat the reaction mixture to facilitate the intramolecular cyclization to form the morpholine ring. The reaction temperature and time will depend on the chosen dehydrating agent.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-benzylmorpholine can be purified by vacuum distillation or column chromatography.
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
This is a representative protocol based on analogous reactions. Optimization may be required.
-
Dissolve 4-benzylmorpholine (1 equivalent) in a suitable solvent such as methanol.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents) and stir the mixture at room temperature to form the corresponding enamine intermediate.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the careful addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.
-
Adjust the pH of the solution to neutral or slightly acidic with a base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Application as a Pharmaceutical Intermediate: Synthesis of Reboxetine
This compound is a crucial precursor in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor.[2][3] The synthesis of Reboxetine involves the conversion of the carboxylic acid group of this compound into an amide, followed by further transformations to yield the final drug substance.
The general synthetic workflow is depicted below:
Caption: General workflow for Reboxetine synthesis.
Pharmacological Significance: Norepinephrine Reuptake Inhibition and Downstream Signaling
Reboxetine, synthesized from this compound, exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET).[4][5] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
The binding of norepinephrine to its postsynaptic receptors initiates a cascade of intracellular signaling events. The primary receptors involved are the α- and β-adrenergic receptors.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and activation of PKA.
The following diagram illustrates the signaling pathway affected by norepinephrine reuptake inhibitors like Reboxetine:
Caption: Norepinephrine reuptake inhibition signaling pathway.
Conclusion
This compound stands as a critical building block in the synthesis of important pharmaceutical agents, most notably Reboxetine. Its synthesis, while multi-stepped, relies on well-established organic chemistry principles. Understanding the physicochemical properties and synthetic routes of this intermediate is essential for process optimization and the development of novel therapeutics. Furthermore, a clear comprehension of the downstream pharmacological effects of drugs derived from this intermediate provides a solid foundation for future drug discovery and development efforts targeting the noradrenergic system. This guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry, facilitating further innovation in this vital area of medicinal chemistry.
References
Spectroscopic and Synthetic Overview of (4-Benzylmorpholin-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic pathway, and the general biological context for the compound (4-Benzylmorpholin-2-yl)acetic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data from closely related analogs to provide a predictive and informative resource.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 146944-27-6 | --INVALID-LINK--[1] |
| Molecular Formula | C13H17NO3 | --INVALID-LINK--[1] |
| Molecular Weight | 235.28 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 235.120850 | --INVALID-LINK--[1] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the morpholine ring protons, and the acetic acid moiety. A ¹H NMR spectrum for the closely related "4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID" is available and can be used for comparative purposes.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.5-4.0 | m | 3H | Morpholine protons (-OCH₂- & -OCH-) |
| ~ 3.5 | s | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 2.5-3.0 | m | 4H | Morpholine protons (-NCH₂-) |
| ~ 2.4-2.6 | d | 2H | Acetic acid protons (-CH₂-COOH) |
| > 10 | br s | 1H | Carboxylic acid proton (-COOH) |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 175 | Carboxylic acid carbon (-COOH) |
| ~ 138 | Quaternary aromatic carbon (C-CH₂) |
| ~ 129 | Aromatic carbons (CH) |
| ~ 128 | Aromatic carbons (CH) |
| ~ 127 | Aromatic carbons (CH) |
| ~ 70 | Morpholine carbon (-OCH-) |
| ~ 67 | Morpholine carbon (-OCH₂) |
| ~ 60 | Benzyl carbon (-CH₂-Ph) |
| ~ 54 | Morpholine carbon (-NCH₂) |
| ~ 51 | Morpholine carbon (-NCH₂) |
| ~ 40 | Acetic acid carbon (-CH₂-COOH) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 236.1281 | [M+H]⁺ |
| 258.1100 | [M+Na]⁺ |
| 234.1128 | [M-H]⁻ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 3030-3080 | C-H stretch (Aromatic) |
| 2850-2960 | C-H stretch (Aliphatic) |
| ~ 1710 | C=O stretch (Carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (Aromatic) |
| ~ 1115 | C-O-C stretch (Ether) |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be devised based on established methods for the synthesis of similar morpholine derivatives.
Proposed Synthesis of this compound
A plausible synthetic route could involve the alkylation of a suitable morpholine precursor. The following is a generalized, hypothetical protocol.
Materials:
-
2-Morpholinylacetic acid derivative (e.g., ethyl ester)
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Hydrolyzing agent (e.g., lithium hydroxide, sodium hydroxide)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
N-Benzylation: To a solution of the 2-morpholinylacetic acid ester in the chosen solvent, add the base and benzyl bromide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After completion, the reaction mixture is worked up by filtering the solid byproducts and evaporating the solvent. The crude product can be purified by column chromatography.
-
Hydrolysis: The purified ester is then dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with an aqueous solution of the hydrolyzing agent. The reaction is stirred until the ester is fully hydrolyzed.
-
Acidification and Extraction: The reaction mixture is then acidified with a suitable acid to protonate the carboxylate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific pharmacological data or signaling pathway involvement for this compound is not documented in the available literature. However, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[4]
Morpholine-containing compounds have been reported to act as:
-
Anticancer agents[5]
-
Anti-inflammatory agents[6]
-
Antimicrobial agents[5]
-
Central Nervous System (CNS) active agents, including inhibitors of enzymes like acetylcholinesterase and monoamine oxidase[7][8]
The benzyl group is also a common feature in many biologically active molecules, often contributing to binding at hydrophobic pockets of target proteins. The combination of the morpholine and benzyl moieties suggests potential for interaction with various biological targets.
Given the broad range of activities of morpholine derivatives, a generalized signaling pathway diagram is presented below. This diagram illustrates a common mechanism of action for enzyme inhibitors, a frequent role for this class of compounds.
Generalized Enzyme Inhibition Pathway
Caption: A generalized diagram illustrating a potential enzyme inhibition mechanism.
Conclusion
This compound is a compound of interest for which detailed public data is scarce. This guide provides a predictive summary of its spectroscopic characteristics and a plausible synthetic route based on established chemical principles and data from analogous structures. The morpholine core suggests a high potential for biological activity, warranting further investigation into its specific pharmacological profile and mechanism of action. Researchers are encouraged to use this guide as a starting point and to obtain compound-specific analytical data for any experimental work.
References
- 1. echemi.com [echemi.com]
- 2. 146944-27-6|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Morpholine-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutics. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a valuable component in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.
Key Therapeutic Targets and Quantitative Efficacy
Morpholine derivatives have demonstrated significant activity against a diverse range of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The following tables summarize the in vitro efficacy of selected morpholine-containing compounds against these targets.
Table 1: Anticancer Activity of Morpholine-Based Compounds
| Compound | Target/Cell Line | IC50 | Reference |
| ZSTK474 | PI3Kα | 5.0 nM | [1] |
| PI3Kβ | 20.8 nM | [1] | |
| PI3Kγ | 14.6 nM | [1] | |
| PI3Kδ | 3.9 nM | [1] | |
| Gefitinib | EGFR | Varies by cell line | [2] |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 μM | [3][4] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 μM | [3][4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | [3][4] | |
| Compound 22 (Triazene-appended morpholine chalcone) | MDA-MB-231 (Breast Cancer) | 20 µM | [5] |
| SW480 (Colon Cancer) | 12.5 µM | [5] | |
| Compound 3d (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 8.50 μM | [6] |
| Compound 3c (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 11.42 μM | [6] |
| Compound 3e (2-morpholino-4-anilinoquinoline) | HepG2 (Hepatocellular Carcinoma) | 12.76 μM | [6] |
Table 2: Activity Against Neurodegenerative Disease Targets
| Compound | Target | IC50/Ki | Reference |
| MO1 (Morpholine-based chalcone) | MAO-B | IC50: 0.030 µM, Ki: 0.018 µM (mixed-type) | [7] |
| MO5 (Morpholine-based chalcone) | AChE | IC50: 6.1 µM, Ki: 2.52 µM (competitive) | [7] |
| MO7 (Morpholine-based chalcone) | MAO-A | IC50: 7.1 µM | [7] |
| MO9 (Morpholine-based chalcone) | AChE | IC50: 12.01 µM, Ki: 7.04 µM (noncompetitive) | [7] |
| Compound 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 μM | |
| BChE | 28.37 ± 1.85 μM | ||
| C14 (Morpholine-based chalcone) | MAO-A | 7.91 ± 0.08 μM | [8] |
| C6 (Morpholine-based chalcone) | MAO-A | 8.45 ± 0.19 μM | [8] |
Table 3: Anti-inflammatory and Other Activities
| Compound | Target/Assay | IC50/Activity | Reference |
| Compound 6f (β-lactam derivative) | iNOS Inhibition | Anti-inflammatory ratio: 99 | [9][10] |
| Compound 5c (β-lactam derivative) | iNOS Inhibition | Anti-inflammatory ratio: 72 | [9][10] |
| Linezolid | Bacterial Ribosome | Protein Synthesis Inhibition | [11] |
| Reboxetine | Norepinephrine Transporter (NET) | Selective Reuptake Inhibition | [12] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by morpholine-based compounds is crucial for rational drug design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades and mechanisms of action.
Gefitinib-Mediated Inhibition of the EGFR-PI3K-Akt Signaling Pathway
Gefitinib, a morpholine-containing compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By blocking the ATP-binding site of EGFR, gefitinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell proliferation and survival.[2][13]
Caption: Gefitinib inhibits EGFR, blocking the PI3K/Akt pathway.
Mechanism of Action of Linezolid
Linezolid is an oxazolidinone antibiotic that contains a morpholine moiety. Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[11] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of translation.[4][11]
Caption: Linezolid inhibits bacterial protein synthesis initiation.
Reboxetine's Selective Inhibition of the Norepinephrine Transporter
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[12] It acts by binding to the norepinephrine transporter (NET) on the presynaptic neuron, thereby blocking the reuptake of norepinephrine from the synaptic cleft.[12] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Caption: Reboxetine blocks norepinephrine reuptake at the NET.
Experimental Protocols and Workflows
Reproducible and well-documented experimental protocols are fundamental to drug discovery research. This section provides detailed methodologies for key in vitro assays used to characterize the activity of morpholine-based compounds.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a morpholine-based compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K reaction buffer
-
Lipid substrate (e.g., PIP2)
-
Test compound (morpholine derivative)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3K enzyme and lipid substrate in the reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
-
Initiation of Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Node, Edge and Graph Attributes [emden.github.io]
- 12. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR signaling pathway [pfocr.wikipathways.org]
The Morpholine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, integral to the development of a diverse array of bioactive molecules. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile, have established it as a critical component in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery of bioactive molecules incorporating the morpholine scaffold, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.
Biological Activities of Morpholine-Containing Compounds
The versatility of the morpholine ring allows for its incorporation into molecules targeting a wide range of diseases.[1] Appropriately substituted morpholine derivatives have demonstrated significant potential as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5][6][7][8]
Anticancer Activity
Morpholine-containing compounds have shown significant promise in oncology, with several derivatives targeting key signaling pathways involved in cancer progression.[9] Notably, molecules targeting phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been extensively studied.[10][11]
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound/Drug | Target | Cell Line(s) | IC50 | Reference(s) |
| Gefitinib | EGFR | Various | Varies by mutation | [3] |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | A375 melanoma | 0.58 µM | [10] |
| ZSTK474 analog (Ethanolamine replacement) | PI3Kα | - | 9.9 nM | [12] |
| ZSTK474 analog (Diethanolamine replacement) | PI3Kα | - | 3.7 nM | [12] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kα | - | 31.8 ± 4.1 nM | [13] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | PI3Kδ | - | 15.4 ± 1.9 nM | [13] |
| Morpholine-Benzimidazole-Oxadiazole 5h | VEGFR-2 | - | 0.049 ± 0.002 µM | [11] |
| Morpholine-Benzimidazole-Oxadiazole 5h | HT-29 (colon cancer) | 3.103 ± 0.979 μM | [14] | |
| Morpholine substituted quinazoline AK-10 | Tubulin | A549, MCF-7, SHSY-5Y | 8.55 µM, 3.15 µM, 3.36 µM | [3] |
| Pyrimidine-morpholine hybrid 2g | - | SW480, MCF-7 | 5.10 ± 2.12 μM, 19.60 ± 1.13 μM | [2][11][15] |
| 2-morpholino-4-anilinoquinoline 3d | - | HepG2 | 8.50 μM | [16] |
Antimicrobial Activity
The morpholine scaffold is a key component in several antimicrobial agents, including the antibiotic Linezolid.[17] Derivatives have also been developed with potent antifungal and antibacterial properties.
Table 2: Antimicrobial Activity of Morpholine Derivatives
| Compound/Drug | Activity | Organism(s) | MIC (μg/mL) | Reference(s) |
| Linezolid | Antibacterial | Gram-positive bacteria | Varies | [4] |
| Sila-morpholine analogue 24 | Antifungal | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Comparable or better than amorolfine | [18] |
| Ruthenium-based complex Ru(ii)-3 | Antibacterial | Staphylococcus aureus | 0.78 | [19] |
| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 24 | Antibacterial | V. cholerae, P. aeruginosa | 6.25 | [1] |
| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine 20 | Antifungal | A. flavus | 6.25 | [1] |
| Morpholine-containing 5-arylideneimidazolone 15 | Antibiotic Enhancer | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin MIC | [20] |
Anti-inflammatory and Antiviral Activity
Research has also explored the potential of morpholine derivatives as anti-inflammatory and antiviral agents.[7][21]
Table 3: Anti-inflammatory and Antiviral Activity of Morpholine Derivatives
| Compound/Drug | Activity | Target/Assay | IC50/EC50/ED50 | Reference(s) |
| Morpholine capped β-lactam 5c | Anti-inflammatory | iNOS inhibition | 0.12 ± 0.00 mM | [10] |
| Indole derivative with N-ethyl morpholine 2 | Anti-inflammatory (in vivo) | CFA-induced inflammatory hyperalgesia | 1.097 mg kg⁻¹ (ED50) | [7] |
| Amantadine hydrochloride-resveratrol multicomponent | Antiviral | - | Significantly lower than parent compounds | [21] |
Key Signaling Pathways
The therapeutic effects of many morpholine-based bioactive molecules are attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[22] Its overactivation is a hallmark of many cancers, making it a prime target for anticancer therapies.[22]
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[23] In cancer, this pathway is often hijacked by tumors to support their growth and metastasis.[23]
Experimental Protocols
The discovery and development of novel bioactive molecules with morpholine scaffolds rely on a series of well-defined experimental procedures.
General Synthesis of Morpholine Derivatives
A common and versatile method for the synthesis of the morpholine ring is the dehydration of diethanolamine.[7]
Protocol 1: Synthesis of Morpholine from Diethanolamine
-
Acidification: To a round bottom flask containing diethanolamine, add concentrated hydrochloric acid dropwise with cooling until a pH of 1 is reached.
-
Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Maintain the internal temperature at 200-210 °C for 15 hours.
-
Work-up: Allow the mixture to cool to approximately 160 °C and pour it into a dish.
-
Free-basing: Mix the resulting morpholine hydrochloride paste with calcium oxide.
-
Distillation: Transfer the paste to a round bottom flask and perform a flame distillation.
-
Drying: Dry the crude morpholine by stirring over potassium hydroxide for 30-60 minutes.
-
Purification: Separate the upper morpholine layer and reflux over sodium metal for one hour, followed by fractional distillation. Collect the product at 126-129 °C.[7]
Synthesis of Bioactive Morpholine-Containing Drugs
The following are simplified synthetic schemes for the well-known drugs Linezolid and Gefitinib.
Protocol 2: Synthesis of Linezolid (Simplified Approach)
This synthesis involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by hydrolysis and cyclization to form the oxazolidinone ring, and subsequent functional group transformations to yield Linezolid.[24]
Protocol 3: Synthesis of Gefitinib (Simplified Approach)
A common synthesis of Gefitinib starts from 6,7-dimethoxy-3H-quinazolin-4-one. The process involves demethylation, acetylation, halogenation, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, deacetylation, and finally O-alkylation with a morpholine-containing side chain.[5][25]
Biological Evaluation Assays
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[6][24]
Protocol 5: In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.[21][23]
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) by fitting the dose-response data to a suitable model.[21][23]
Drug Discovery and Development Workflow
The journey from identifying a bioactive morpholine-containing molecule to a marketable drug is a long and complex process. The following diagram illustrates a typical workflow.
Conclusion
The morpholine scaffold continues to be a highly valuable and versatile component in the design and discovery of novel bioactive molecules. Its favorable physicochemical and pharmacokinetic properties, combined with the diverse range of biological activities exhibited by its derivatives, ensure its continued prominence in medicinal chemistry. The systematic exploration of structure-activity relationships, coupled with a deeper understanding of the molecular targets and signaling pathways, will undoubtedly lead to the development of new and improved morpholine-containing therapeutics for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. easy-peasy.ai [easy-peasy.ai]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 7. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. process.st [process.st]
- 13. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 14. ClinPGx [clinpgx.org]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. mdpi.com [mdpi.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. cusabio.com [cusabio.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. ukm.my [ukm.my]
- 24. researchgate.net [researchgate.net]
- 25. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral (4-Benzylmorpholin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in drug design. This document provides detailed application notes and a proposed protocol for the asymmetric synthesis of a specific chiral building block, (4-Benzylmorpholin-2-yl)acetic acid. The synthesis of this molecule is of interest for the development of novel therapeutics, as the morpholine core, combined with the acetic acid side chain, offers multiple points for diversification and interaction with biological targets.
Proposed Synthetic Strategy
The proposed asymmetric synthesis of chiral this compound involves a multi-step sequence. A key step in establishing the chirality at the C2 position of the morpholine ring is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. This method has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivity. Subsequent N-benzylation and elaboration of the C2-substituent will lead to the final product.
An alternative approach involves the enantioselective synthesis of a C2-functionalized morpholine from a chiral chlorohydrin, which can then be further modified.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation Approach
This protocol is adapted from a method for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]
Step 1: Synthesis of 2-Substituted Dehydromorpholine Precursor
The synthesis of the dehydromorpholine precursor is the initial step. This can be achieved through various established methods, often involving the cyclization of an appropriately substituted amino alcohol derivative.
Step 2: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor and the chiral bisphosphine ligand (e.g., a derivative of SKP) is prepared in a degassed solvent such as dichloromethane (DCM) or toluene.
-
Reaction Setup: To a high-pressure reactor, add the 2-substituted dehydromorpholine precursor and the prepared catalyst solution.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the chiral 2-substituted morpholine.
Step 3: N-Benzylation
-
Reaction Setup: To a solution of the chiral 2-substituted morpholine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the mixture at room temperature.
-
Reaction and Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Elaboration of the Acetic Acid Side Chain
This step will depend on the nature of the substituent at the C2 position from the initial precursor. If the substituent is an ester, hydrolysis under basic or acidic conditions will yield the desired carboxylic acid. If it is a protected hydroxyl group, deprotection followed by oxidation will be necessary.
Protocol 2: Enantioselective Synthesis from a Chiral Chlorohydrin
This protocol is based on a general method for the enantioselective synthesis of C2-functionalized morpholines.[2]
Step 1: Synthesis of Chiral 2-Chloro Alcohol
Chiral 2-chloro alcohols can be prepared with high enantioselectivity via organocatalytic α-chlorination of an aldehyde followed by reduction.[2]
Step 2: Synthesis of the Bis-Electrophile
The chiral 2-chloro alcohol is converted into a bis-electrophile that allows for chemoselective displacement.
Step 3: Cyclization with an Amino Alcohol
The bis-electrophile is reacted with an appropriate amine containing an embedded 'O' nucleophile, such as 2-aminoethanol, in the presence of a base to induce cyclization and form the N-protected morpholine.
Step 4: N-Benzylation and Side Chain Elaboration
Similar to Protocol 1, subsequent N-benzylation and modification of the C2-substituent are performed to obtain the final this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for key reactions in the asymmetric synthesis of chiral morpholines, based on published literature. These values provide an expectation of the efficiency and stereoselectivity of the proposed synthetic steps.
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]
| Entry | Substrate (R group) | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / SKP | DCM | >99 | 99 |
| 2 | 4-MeO-Ph | [Rh(COD)₂]BF₄ / SKP | DCM | >99 | 98 |
| 3 | 4-F-Ph | [Rh(COD)₂]BF₄ / SKP | DCM | >99 | 99 |
| 4 | 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP | DCM | >99 | 99 |
| 5 | Methyl | [Rh(COD)₂]BF₄ / SKP | DCM | >99 | 95 |
Table 2: Enantioselective Synthesis of C2-Functionalized Morpholines [2]
| Entry | Aldehyde | Amine Nucleophile | Overall Yield (3 steps, %) | ee (%) |
| 1 | Isovaleraldehyde | Ethanolamine | 50 | 94 |
| 2 | Phenylacetaldehyde | Ethanolamine | 45 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Ethanolamine | 48 | 92 |
Visualizations
Experimental Workflow: Asymmetric Hydrogenation Approach
Caption: Workflow for the asymmetric synthesis of this compound via asymmetric hydrogenation.
Logical Relationship: Key Synthetic Transformations
Caption: Key transformations in the synthesis of the target chiral morpholine derivative.
Conclusion
The asymmetric synthesis of chiral this compound can be effectively achieved through a strategic combination of established synthetic methods. The protocols outlined, particularly the asymmetric hydrogenation approach, offer a promising route to this valuable building block with high enantioselectivity. The provided quantitative data and workflow diagrams serve as a practical guide for researchers in the planning and execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in drug discovery and development.
References
Application Notes and Protocols for the Use of (4-Benzylmorpholin-2-yl)acetic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Benzylmorpholin-2-yl)acetic acid is a unique scaffold of significant interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its incorporation into peptides and other biomolecules can impart favorable conformational constraints and biological activity.[3][4] This document provides detailed application notes and a theoretical protocol for the use of this compound in solid-phase synthesis, a cornerstone technique for the assembly of peptides and other oligomers.[5]
While specific literature on the solid-phase synthesis applications of this compound is not extensively available, the protocols herein are based on well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and are intended to serve as a comprehensive guide for researchers.[6][7]
Data Presentation
The successful incorporation of any building block in solid-phase synthesis is evaluated by parameters such as coupling efficiency and the purity of the final product. The following table summarizes expected quantitative data for a standard solid-phase peptide synthesis cycle. These values are illustrative and may vary depending on the specific sequence and reaction conditions.
| Parameter | Expected Value | Method of Determination |
| Coupling Yield | > 99% | Kaiser Test or Chloranil Test |
| Deprotection Yield | > 99% | UV spectroscopy of piperidine-dibenzofulvene adduct |
| Overall Yield (for a 10-mer peptide) | 70-80% | Dry weight of cleaved peptide |
| Purity of Crude Peptide | 85-95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Experimental Protocols
This section details a theoretical protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase synthesis.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Diethyl ether
-
Standard laboratory glassware and solid-phase synthesis vessel
Protocol for Solid-Phase Synthesis
1. Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 10-15 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
4. Capping (Optional but Recommended)
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF) for 30 minutes.
-
Drain the capping solution and wash the resin with DMF.
5. Chain Elongation
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection
-
After the final coupling step, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis
-
Purify the crude peptide using preparative RP-HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
The following diagrams illustrate the workflow of the solid-phase synthesis and the structure of the key molecule.
Caption: Workflow for solid-phase synthesis incorporating this compound.
Caption: Structure of this compound with key functional groups.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of (4-Benzylmorpholin-2-yl)acetic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Benzylmorpholin-2-yl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, notably for its role in inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, particularly cancer.[4][5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel modulators of this key signaling cascade.
Data Presentation
Table 1: Exemplary High-Throughput Screening Campaign Summary
| Parameter | Value | Reference |
| Library Size | 10,000 compounds | N/A |
| Screening Concentration | 10 µM | [6] |
| Primary Assay Format | PI3Kα HTRF Assay | [6] |
| Confirmed Hit Rate | 0.8% | [6] |
| Number of Confirmed Hits | 80 | N/A |
| Potency Range (IC50) | 50 nM - 5 µM | N/A |
Table 2: Representative Inhibitory Activity of Lead Compounds against Class I PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| BMA-001 (Parent) | 850 | 1200 | 750 | 1500 |
| BMA-007 | 75 | 250 | 60 | 300 |
| BMA-023 | 55 | 180 | 45 | 220 |
| ZSTK474 (Control) | 16 | 44 | 4.6 | 49 |
Data for BMA compounds are hypothetical for illustrative purposes. ZSTK474 data is from published sources.[7]
Table 3: Structure-Activity Relationship (SAR) Insights for Exemplary Hits
| Compound ID | R1-Group | R2-Group | PI3Kα IC50 (nM) | Notes |
| BMA-001 | H | H | 850 | Parent Compound |
| BMA-011 | 4-F-Benzyl | H | 420 | Modest improvement in potency |
| BMA-015 | 3-Cl-Benzyl | H | 310 | Increased potency |
| BMA-023 | 4-F-Benzyl | 5-CH3 (morpholine) | 55 | Significant increase in potency, suggesting favorable interaction in the morpholine binding pocket |
This table illustrates a hypothetical SAR based on the importance of substitutions on the benzyl and morpholine rings.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of the compound library.
Caption: Experimental workflow for high-throughput screening.
Experimental Protocols
Protocol 1: In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Enzyme Assay
This protocol is adapted from established methods for determining the enzymatic activity of PI3K and the inhibitory potential of test compounds.[6]
1. Materials and Reagents:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
HTRF Detection Reagents (e.g., europium cryptate-labeled anti-GST antibody and d2-labeled PIP3)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS
-
Test compounds from the this compound library, serially diluted in DMSO
-
384-well low-volume white assay plates
-
HTRF-compatible microplate reader
2. Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library stock plates into the 384-well assay plates using an acoustic liquid handler. For dose-response experiments, perform serial dilutions of the hit compounds.
-
Enzyme and Substrate Preparation: Prepare a solution of the PI3K enzyme and PIP2 substrate in the assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mixture to each well of the assay plate containing the test compounds.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at its Km value.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagent mixture to each well to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
For primary screening, identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a common method to assess the effect of hit compounds on the proliferation of cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hit compounds, serially diluted in cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear-bottom cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Add 100 µL of the serially diluted hit compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the morpholine ring, attributed to its favorable physicochemical and metabolic properties, makes it a privileged scaffold in drug design and development.[4] Many morpholine-containing compounds have been identified as potent inhibitors of crucial cellular signaling pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[1][5][6]
These application notes provide a comprehensive guide to utilizing a suite of cell-based assays for the evaluation of morpholine derivatives. The protocols detailed herein will enable researchers to assess the cytotoxic and apoptotic effects of these compounds, analyze their impact on the cell cycle, and investigate their engagement with specific signaling pathways.
Data Presentation: Efficacy of Morpholine Derivatives
The following tables summarize the cytotoxic activity of representative morpholine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [5]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Triple-Negative Breast Cancer) IC50 (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
Table 2: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives [7][8]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Table 3: VEGFR-2 Inhibition by Morpholine-Benzimidazole-Oxadiazole Derivatives [9]
| Compound | VEGFR-2 IC50 (µM) |
| 5c | 0.915 ± 0.027 |
| 5h | 0.049 ± 0.002 |
| 5j | 0.098 ± 0.011 |
| Sorafenib (Reference) | 0.037 ± 0.001 |
Experimental Workflow
A logical workflow is essential for the comprehensive evaluation of novel morpholine derivatives. The following diagram outlines a typical screening cascade, starting from broad cytotoxicity screening and progressing to more specific mechanistic studies.
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of chemical compounds.[10] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[10][11]
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium and incubate for 24-48 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[10]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid) to each well to dissolve the formazan crystals.[1][10][12]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10][11]
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[10]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[10]
Apoptosis Assays
Apoptosis assays are crucial for determining if a compound induces programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: [1]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the morpholine derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13]
Protocol (Luminescence-based): [13]
-
Cell Lysate Preparation: Treat cells with the morpholine derivative, harvest, and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a white-walled 96-well plate, add the cell lysate and the caspase-3/7 reagent containing a pro-luminescent substrate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the caspase-3/7 activity.
Cell Cycle Analysis
Cell cycle analysis by flow cytometry is used to investigate the impact of compounds on cell cycle progression.
Protocol (Propidium Iodide Staining): [14][15]
-
Cell Seeding and Treatment: Seed cells and treat with the morpholine derivative for the desired time.
-
Cell Harvesting: Harvest approximately 1x10^6 cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]
-
Washing: Centrifuge the cells and wash the pellet twice with PBS.[14]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate to remove RNA.[14]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[14]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
Many morpholine derivatives target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][6]
Kinase Inhibition Assays
To confirm direct target engagement, in vitro kinase assays are performed.
Protocol (ADP-Glo™ Luminescent Kinase Assay): [16]
-
Compound Dilution: Prepare serial dilutions of the morpholine derivative in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., PI3K), and its substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Western Blotting
Western blotting is used to assess the phosphorylation status of key proteins within a signaling pathway in response to compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the morpholine derivative, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-Benzylmorpholin-2-yl)acetic acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Benzylmorpholin-2-yl)acetic acid is a fragment molecule that holds significant potential in fragment-based drug design (FBDD). The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties, which can enhance the drug-likeness of a compound.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in a typical FBDD campaign, from initial screening to lead optimization.
The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly to a biological target and then to grow, link, or merge these fragments into more potent, high-affinity lead molecules.[4][5] This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[5]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a series of morpholine-based fragments, illustrating the outcomes of a fragment screening and initial optimization campaign targeting a protein kinase.
| Compound ID | Fragment Structure | Method | Kd (µM) | Ligand Efficiency (LE) | IC50 (µM) |
| FBDD-001 | This compound | SPR | 850 | 0.35 | >1000 |
| FBDD-002 | 2-(Morpholin-2-yl)acetic acid | NMR | 1500 | 0.41 | >1000 |
| FBDD-003 | 4-Benzylmorpholine | ITC | 500 | 0.38 | 850 |
| FBDD-004 | 2-(4-(4-fluorobenzyl)morpholin-2-yl)acetic acid | SPR | 350 | 0.39 | 450 |
| FBDD-005 | 2-(4-benzylmorpholin-2-yl)acetamide | X-ray | 200 | 0.42 | 250 |
Experimental Protocols
Fragment Library Preparation and Quality Control
A high-quality fragment library is crucial for a successful FBDD campaign.[6]
Protocol:
-
Solubilization: Dissolve this compound and other fragments in DMSO to a final stock concentration of 100 mM.
-
Quality Control (QC) via NMR:
-
Prepare a 1 mM solution of each fragment in a suitable deuterated buffer (e.g., PBS pH 7.4 in D2O).
-
Acquire a 1D ¹H NMR spectrum for each fragment to confirm identity and purity.[6] The morpholine moiety typically shows a distinct NMR pattern.[7]
-
Assess solubility by observing the presence of sharp, well-resolved peaks.
-
-
QC via LC-MS:
-
Perform LC-MS analysis on each fragment to confirm purity (ideally >95%).
-
-
Plate Preparation: Create master plates of the fragment library for screening.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[8][9]
Protocol:
-
Protein Immobilization:
-
Screening:
-
Inject the individual fragments from the library over the sensor surface at a concentration range of 100-500 µM.[11]
-
Include a reference flow cell to subtract non-specific binding.
-
Monitor the change in the SPR signal (response units, RU) to identify binding events.
-
-
Hit Validation:
-
For fragments that show a response, perform a dose-response analysis by injecting a range of concentrations to determine the binding affinity (Kd).
-
Hit Validation and Structural Characterization by X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[12][13]
Protocol:
-
Co-crystallization:
-
Set up crystallization trials of the target protein in the presence of a saturating concentration of the fragment hit (e.g., 1-5 mM).
-
-
Crystal Soaking:
-
Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
Fragment Growing and Lead Optimization
Once a fragment hit is validated and its binding mode is determined, the next step is to grow the fragment into a more potent lead compound.[4][14]
Protocol:
-
Structure-Based Design:
-
Analyze the X-ray crystal structure to identify vectors for chemical elaboration of the fragment. Look for nearby pockets or key interactions that can be exploited.[15]
-
-
Synthetic Chemistry:
-
Synthesize a small library of analogs based on the initial fragment hit. For this compound, modifications could include:
-
Substitution on the benzyl ring to explore additional hydrophobic or polar interactions.
-
Modification of the acetic acid moiety to an amide or other functional groups to form new hydrogen bonds.
-
-
-
Iterative Screening:
-
Screen the synthesized analogs using the same biophysical methods (SPR, ITC, or NMR) to determine their binding affinities.
-
Conduct functional assays (e.g., enzyme inhibition assays) to measure the IC50 values of the more potent compounds.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the data to establish a clear SAR, guiding the next round of design and synthesis.[16]
-
Visualizations
Caption: A typical workflow for a fragment-based drug design campaign.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: The logical progression from a fragment hit to a potent lead.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosolveit.de [biosolveit.de]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Novel morpholinone-based D-Phe-Pro-Arg mimics as potential thrombin inhibitors: design, synthesis, and X-ray crystal structure of an enzyme inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Note: A Robust Protocol for the Synthesis of N-Alkylated (Morpholin-2-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine scaffold is recognized as a privileged structure in medicinal chemistry, imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] N-alkylation of the morpholine nitrogen is a critical synthetic transformation that enables the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed, two-step protocol for the synthesis of N-substituted (morpholin-2-yl)acetic acids, starting from the commercially available ester precursor. The methodology employs a highly efficient reductive amination for the N-alkylation step, followed by a straightforward saponification to yield the final carboxylic acid.
Overall Synthetic Workflow
The protocol is designed as a reliable two-stage process. It begins with the N-alkylation of a commercially available (morpholin-2-yl)acetic acid ester via reductive amination. This method is favored for its high selectivity and control, minimizing the byproducts often associated with direct alkylation using alkyl halides.[2] The resulting N-alkylated ester is then hydrolyzed to the final carboxylic acid product through saponification.
Caption: A high-level overview of the two-stage synthetic protocol.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This procedure details the N-alkylation of (morpholin-2-yl)acetic acid ethyl ester with an aldehyde using sodium triacetoxyborohydride.[3] This reducing agent is particularly effective as it is mild and selective for the iminium ion intermediate, allowing for a one-pot reaction.[2]
Materials:
-
(Morpholin-2-yl)acetic acid ethyl ester (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (morpholin-2-yl)acetic acid ethyl ester (1.0 eq) and the selected aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (to make an ~0.1 M solution).
-
Add a catalytic amount of glacial acetic acid to the mixture. This facilitates the formation of the intermediate iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated ester.
Caption: Simplified mechanism of the reductive amination reaction.
Protocol 2: Saponification of the N-Alkylated Ester
This protocol describes the hydrolysis of the ester group to the corresponding carboxylic acid using a base, a classic reaction known as saponification.[4][5]
Materials:
-
N-Alkyl (morpholin-2-yl)acetic acid ethyl ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid or oil is the final N-alkylated (morpholin-2-yl)acetic acid, which can be further purified by recrystallization or chromatography if necessary.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes the expected products from the N-alkylation of (morpholin-2-yl)acetic acid ethyl ester with a variety of commercially available aldehydes, demonstrating the versatility of the protocol.
| Entry | Aldehyde | R-Group | Expected Product Name | Typical Yield (%) |
| 1 | Benzaldehyde | Benzyl | N-Benzyl(morpholin-2-yl)acetic acid | 85-95% |
| 2 | Isobutyraldehyde | Isobutyl | N-Isobutyl(morpholin-2-yl)acetic acid | 80-90% |
| 3 | 4-Fluorobenzaldehyde | 4-Fluorobenzyl | N-(4-Fluorobenzyl)(morpholin-2-yl)acetic acid | 88-96% |
| 4 | Cyclohexanecarboxaldehyde | Cyclohexylmethyl | N-(Cyclohexylmethyl)(morpholin-2-yl)acetic acid | 82-92% |
| 5 | Formaldehyde (as paraformaldehyde) | Methyl | N-Methyl(morpholin-2-yl)acetic acid | 75-85% |
Note: Yields are estimated based on literature for similar transformations and are dependent on the specific substrate and purification efficiency.
References
Application of (4-Benzylmorpholin-2-yl)acetic Acid in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Benzylmorpholin-2-yl)acetic acid is a versatile scaffold for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The presence of a carboxylic acid handle on the this compound scaffold allows for the straightforward application of parallel synthesis techniques to generate large, focused libraries of compounds. This application note provides a detailed protocol for the solution-phase parallel synthesis of an amide library derived from this scaffold, along with methodologies for purification and characterization.
The morpholine moiety is a key component in a wide range of biologically active compounds, targeting various receptors and enzymes.[2][3] Libraries based on the this compound core can be screened against a multitude of biological targets to identify hit compounds for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][4]
Library Design and Synthesis Strategy
A common and effective strategy for diversifying the this compound scaffold is through amide bond formation with a diverse set of primary and secondary amines. This approach allows for the exploration of a wide range of chemical space around the core scaffold. The general reaction is depicted below:
Figure 1: General reaction scheme for the parallel synthesis of an amide library from this compound.
A representative library of 96 amides can be synthesized in a 96-well plate format using a diverse set of commercially available amines.
Experimental Protocols
A. Materials and Equipment
-
This compound
-
A diverse library of 96 primary and secondary amines
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Parallel centrifugal evaporator
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for analysis
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for purification
B. Protocol for Parallel Amide Synthesis (96-well format)
This protocol describes the synthesis of a 96-member amide library.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.
-
Prepare a 0.2 M stock solution of EDC in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare individual 0.2 M stock solutions of 96 diverse amines in anhydrous DMF in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the HOBt stock solution to each well.
-
Add 100 µL (20 µmol) of the EDC stock solution to each well.
-
Gently agitate the reaction block for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 100 µL (20 µmol) of each of the 96 unique amine stock solutions to their respective wells.
-
Add 50 µL (20 µmol) of the DIPEA stock solution to each well.
-
Seal the reaction block with a sealing mat.
-
-
Reaction and Work-up:
-
Agitate the reaction block at room temperature for 16 hours.
-
After the reaction is complete, add 500 µL of a 1:1 mixture of water and acetonitrile to each well to quench the reaction.
-
Analyze a small aliquot (5-10 µL) from each well by HPLC-MS to determine the reaction conversion and product purity.
-
Concentrate the solvent in each well using a parallel centrifugal evaporator.
-
-
Purification:
-
Redissolve the crude product in each well in an appropriate solvent (e.g., DMSO or a mixture of DMF and methanol).
-
Purify the compounds using mass-directed preparative HPLC.
-
Collect the fractions containing the desired product and concentrate them using a centrifugal evaporator.
-
-
Compound Characterization and Management:
-
Confirm the identity and purity of the final compounds by HPLC-MS and ¹H NMR (for a representative subset).
-
Accurately determine the concentration of each compound solution.
-
Store the compound library in an appropriate format (e.g., 96-well plates) at -20°C for future screening.
-
Data Presentation
The following table summarizes the expected outcomes for a representative set of reactions in the parallel synthesis.
| Well | Amine (R¹R²NH) | Product Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) (Crude by LC-MS) |
| A1 | Aniline | 310.39 | 75-90 | >80 |
| A2 | Benzylamine | 324.42 | 80-95 | >85 |
| A3 | Morpholine | 304.39 | 85-98 | >90 |
| A4 | Piperidine | 302.42 | 85-98 | >90 |
| B1 | Cyclohexylamine | 316.45 | 80-95 | >85 |
| B2 | Isopropylamine | 276.38 | 70-85 | >75 |
Table 1: Representative data for the parallel synthesis of a (4-Benzylmorpholin-2-yl)acetamide library.
Visualizations
Caption: Workflow for parallel synthesis of a compound library.
Caption: Drug discovery workflow using a chemical library.
Conclusion
The use of this compound as a scaffold in parallel synthesis offers a powerful and efficient approach to generate diverse libraries of novel chemical entities. The straightforward amide coupling protocol described herein is amenable to high-throughput synthesis and purification, enabling the rapid exploration of chemical space. The resulting compound libraries can be invaluable tools in the identification of new lead compounds for a wide range of therapeutic targets, ultimately accelerating the drug discovery process.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (4-Benzylmorpholin-2-yl)acetic acid in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Benzylmorpholin-2-yl)acetic acid in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.
Introduction
This compound is a morpholine derivative with potential applications in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to its polar nature, containing both a tertiary amine and a carboxylic acid group, chromatographic analysis can be challenging. This application note presents a reliable LC-MS/MS method developed for its quantification in human plasma.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of this compound from human plasma.
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS), this compound-d7.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
Gradient Elution Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 236.1 | 91.1 | 200 | 25 |
| This compound-d7 (IS) | 243.1 | 98.1 | 200 | 25 |
Data Presentation
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 2 (LQC) | < 10 | < 12 | 90 - 110 |
| 50 (MQC) | < 8 | < 10 | 92 - 108 |
| 800 (HQC) | < 7 | < 9 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 95 | 90 - 110 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key components of the analytical method.
Application Notes and Protocols for (4-Benzylmorpholin-2-yl)acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization and evaluation of (4-Benzylmorpholin-2-yl)acetic acid and its derivatives. This class of compounds is of significant interest in drug discovery due to the potential anti-inflammatory properties associated with the morpholine scaffold. The protocols outlined below are designed to serve as a comprehensive guide for the purification and biological assessment of these molecules.
Application Notes: Anti-inflammatory Potential and Mechanism of Action
This compound derivatives are structurally related to compounds that have been investigated for their anti-inflammatory activity. The core morpholine ring is a common scaffold in medicinal chemistry, and its derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]
The benzyl and acetic acid moieties on the morpholine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The protocols provided herein are essential for obtaining highly pure crystalline material for accurate in vitro and in vivo testing, and for evaluating the compound's efficacy as a potential COX-2 inhibitor.
Hypothesized Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the simplified signaling pathway of inflammation and the point of intervention for a putative COX-2 inhibitor like a this compound derivative.
Caption: Simplified COX-2 signaling pathway in inflammation.
Crystallization Techniques and Protocols
The successful crystallization of this compound derivatives is crucial for obtaining a high-purity solid form suitable for characterization and biological assays. The choice of solvent and crystallization method significantly impacts crystal quality, yield, and morphology.[4] Due to the presence of both a basic morpholine nitrogen and an acidic carboxylic acid group, the compound's solubility is highly dependent on the solvent's polarity and hydrogen bonding capabilities.
Data Presentation: Solvent Selection for Crystallization
While specific solubility data for this compound is not extensively published, the following table provides a list of common solvents and their properties to guide the selection process for crystallization trials. A good crystallization solvent will typically dissolve the compound when hot but have low solubility when cold.
| Solvent Name | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Comments |
| Water | 100 | 80.1 | 10.2 | Potential for salt formation; good for highly polar compounds.[5] |
| Ethanol | 78 | 24.6 | 5.2 | Good general-purpose solvent for compounds with H-bond donors/acceptors.[5] |
| Isopropanol (IPA) | 82 | 18.3 | 3.9 | Less polar than ethanol; often a good choice for cooling crystallization.[1] |
| Ethyl Acetate | 77 | 6.0 | 4.4 | Medium polarity; can be used as a primary solvent or an anti-solvent.[1] |
| Acetone | 56 | 20.7 | 5.1 | Good solvent for many organic compounds, volatile.[6] |
| Acetonitrile | 82 | 37.5 | 5.8 | Polar aprotic solvent; can be effective for cooling or anti-solvent methods.[1] |
| Toluene | 111 | 2.4 | 2.4 | Non-polar; may be suitable for less polar derivatives or as an anti-solvent. |
| Heptane/Hexane | 98 / 69 | 1.9 / 1.9 | 0.1 | Non-polar; primarily used as anti-solvents.[1] |
Experimental Workflow: Solvent Screening for Crystallization
The following diagram outlines a logical workflow for selecting an appropriate solvent system for the crystallization of a this compound derivative.
Caption: Logical workflow for crystallization solvent selection.
Protocol 1: Cooling Crystallization
This method is suitable when the compound has a high solubility in a chosen solvent at its boiling point and low solubility at room temperature or below.
-
Dissolution: In a suitable flask, add the crude this compound derivative to a selected solvent (e.g., isopropanol or ethanol).
-
Heating: Heat the mixture with stirring on a hot plate until the solvent begins to boil and the solid completely dissolves. If some solid remains, add a minimal amount of additional hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This technique is effective when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "bad" solvent).
-
Dissolution: Dissolve the crude this compound derivative in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water or heptane) dropwise. The addition rate is critical; a slower rate typically produces better crystals.[1]
-
Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has started.
-
Maturation: Stop the addition of the anti-solvent and allow the mixture to stir at a constant temperature for several hours to let the crystals grow.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the two solvents for the washing step.
In Vitro Biological Evaluation
The following protocol details an in vitro assay to determine the COX-2 inhibitory activity of this compound derivatives. This is a common method for screening potential anti-inflammatory compounds.[4]
Experimental Workflow: In Vitro COX-2 Inhibition Assay
The diagram below outlines the key steps in a typical fluorometric assay for measuring COX-2 inhibition.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Protocol 3: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening assay kits.
-
Reagent Preparation: Prepare all reagents (COX assay buffer, cofactor solution, probe, and enzyme) according to the manufacturer's instructions. Prepare a stock solution of the this compound derivative and a positive control (e.g., Celecoxib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
-
Plate Setup: In a 96-well plate suitable for fluorescence measurements, add the following to each well:
-
75 µL COX Assay Buffer
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe Solution
-
-
Enzyme Addition: Add 1 µL of recombinant COX-2 enzyme to the appropriate wells. For background control wells, add 1 µL of assay buffer instead of the enzyme.
-
Compound Addition: Add 10 µL of the diluted test compound, positive control, or vehicle control (e.g., DMSO) to the wells.
-
Substrate Addition: To initiate the reaction, add 10 µL of arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[4] Record readings every 1-2 minutes for 10-20 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Vehicle Control - Slope of Test Compound) / Slope of Vehicle Control] x 100
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: (4-Benzylmorpholin-2-yl)acetic acid in Targeted Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Benzylmorpholin-2-yl)acetic acid is a versatile scaffold for the synthesis of targeted compound libraries in drug discovery. The inherent structural features of the morpholine ring, such as improved aqueous solubility and metabolic stability, make it a privileged substructure in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of a targeted amide library through parallel synthesis. The synthesized library can be screened against various biological targets, particularly kinases and receptors implicated in cancer and neurological disorders.
Introduction
The morpholine moiety is a cornerstone in modern drug discovery, frequently incorporated into molecules to enhance their pharmacokinetic profiles and target engagement.[1][2] this compound offers a strategic entry point for creating diverse chemical libraries. The carboxylic acid handle allows for the facile introduction of a wide array of chemical diversity through robust and well-established amide coupling reactions. The benzyl group on the morpholine nitrogen can serve as a key interaction motif or be further modified. This application note details the design, synthesis, and potential applications of a targeted library derived from this valuable building block.
Targeted Library Synthesis Workflow
The overall workflow for the synthesis and screening of a targeted library based on this compound involves several key stages, from initial building block preparation to biological evaluation.
Experimental Protocols
Protocol 1: General Procedure for Parallel Amide Coupling
This protocol describes a general method for the synthesis of an amide library from this compound and a diverse set of primary and secondary amines using a 96-well plate format.
Materials:
-
This compound
-
Amine library (diverse primary and secondary amines)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate of 0.2 M stock solutions of the amine library in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 equiv) of the respective amine stock solution to each well.
-
Add 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well.
-
Initiate the reaction by adding 100 µL (20 µmol, 1.0 equiv) of the HATU stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, quench each reaction with 200 µL of water.
-
Analyze the crude product mixture directly by LC-MS to determine conversion and purity.
-
For hit validation and further studies, individual compounds can be purified by preparative HPLC.
-
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a general procedure for screening the synthesized library against a panel of kinases.
Materials:
-
Synthesized compound library (in DMSO)
-
Kinase panel (e.g., PI3K, mTOR, AKT)
-
Kinase assay buffer
-
ATP
-
Substrate (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Assay Plate Preparation:
-
Dispense 50 nL of each compound from the library plate into the 384-well assay plates using an acoustic liquid handler.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the kinase and substrate in the appropriate assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plates on a compatible plate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Data Presentation
The success of a targeted library synthesis is evaluated by the yield and purity of the individual compounds. The following table presents representative data for a subset of a hypothetical library synthesized using the protocol described above.
| Compound ID | Amine (R-NH2) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| L1-A1 | Aniline | 310.38 | 85 | 92 |
| L1-A2 | Benzylamine | 324.41 | 91 | 95 |
| L1-A3 | 4-Fluoroaniline | 328.37 | 82 | 90 |
| L1-A4 | Piperidine | 302.42 | 95 | 98 |
| L1-A5 | Morpholine | 304.38 | 93 | 96 |
Table 1: Representative Yield and Purity Data for a Targeted Amide Library.
Following HTS, the biological activity of the library compounds is quantified. The table below shows hypothetical IC50 values for the most active compounds against a target kinase.
| Compound ID | Target Kinase | IC50 (nM) |
| L1-A1 | PI3Kα | 350 |
| L1-B5 | PI3Kα | 120 |
| L1-C2 | mTOR | 85 |
| L1-D8 | AKT1 | 210 |
Table 2: Hypothetical Biological Activity Data for Hit Compounds.
Potential Signaling Pathways
Libraries derived from this compound are well-suited for targeting key signaling pathways implicated in cancer and other diseases. The PI3K/AKT/mTOR pathway is a frequently pursued target for morpholine-containing compounds due to the structural resemblance of some derivatives to known inhibitors.[3][4]
Conclusion
This compound serves as an excellent starting point for the construction of targeted compound libraries. The straightforward and high-yielding amide coupling chemistry allows for the rapid generation of a diverse set of molecules. These libraries can be effectively screened to identify novel modulators of key biological pathways, such as the PI3K/AKT/mTOR pathway, providing valuable starting points for drug discovery programs. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this versatile scaffold in their own discovery efforts.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming solubility issues with (4-Benzylmorpholin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Benzylmorpholin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound has the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol .[1] Its structure contains a carboxylic acid group, making it an acidic compound. The presence of the benzyl and morpholine groups contributes to its overall lipophilicity.
Q2: Why might I be experiencing solubility issues with this compound?
Like many organic molecules with a significant carbon backbone, this compound may exhibit poor aqueous solubility. The relatively nonpolar benzyl group can limit its interaction with water molecules. As a weak acid, its solubility is also highly dependent on the pH of the solution.[2][3]
Q3: What are the most common strategies to improve the solubility of acidic compounds like this?
Several well-established techniques can be employed to enhance the solubility of poorly soluble acidic drugs.[4] These include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[2][3][5]
-
Salt Formation: Preparing a salt of the compound with a suitable base prior to dissolution.[3][6]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall polarity of the solvent system.[6][7]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[5][6][8]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the nonpolar regions of the molecule are shielded within the cyclodextrin cavity.[8][9]
Troubleshooting Guides
Issue 1: Poor solubility in aqueous buffers for biological assays.
Initial Assessment: this compound is likely poorly soluble in neutral or acidic aqueous buffers due to the protonated state of the carboxylic acid.
Troubleshooting Steps:
-
pH Adjustment: The most straightforward approach is to increase the pH of the buffer. Since the compound is an acid, increasing the pH above its pKa will convert it to its more soluble anionic form.
-
Co-solvent Addition: If pH adjustment is not feasible or sufficient, the addition of a co-solvent can be effective.
-
Use of Surfactants: Low concentrations of a non-ionic surfactant can significantly improve solubility without disrupting most biological assays.
Quantitative Data Summary:
The following table provides a hypothetical summary of the solubility of this compound under different conditions.
| Condition | Solvent/Buffer | Additive | Temperature (°C) | Solubility (mg/mL) |
| 1 | Phosphate Buffered Saline (PBS) | None | 25 | < 0.1 |
| 2 | PBS | pH adjusted to 8.0 | 25 | 1.5 |
| 3 | PBS (pH 7.4) | 5% DMSO | 25 | 2.0 |
| 4 | PBS (pH 7.4) | 10% Ethanol | 25 | 1.2 |
| 5 | PBS (pH 7.4) | 0.1% Tween® 80 | 25 | 5.0 |
| 6 | Water | 2% Hydroxypropyl-β-cyclodextrin | 25 | 8.0 |
Experimental Protocol: pH Adjustment for Enhanced Solubility
Objective: To prepare a stock solution of this compound in an aqueous buffer by pH adjustment.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a desired amount of this compound into a sterile microcentrifuge tube.
-
Add the desired volume of PBS to the tube.
-
Vortex the mixture for 30 seconds. The compound will likely not fully dissolve.
-
While stirring, add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved and the desired pH (e.g., pH 8.0) is reached.
-
Record the final volume and concentration of the stock solution.
-
Sterile filter the solution if required for cell-based assays.
Issue 2: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.
Initial Assessment: This is a common issue for compounds with low aqueous solubility. The compound is soluble in the high concentration of organic solvent (DMSO) but precipitates when the solvent is diluted with an aqueous buffer, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution while vortexing to allow for a more gradual change in solvent polarity.
-
Incorporate a Surfactant or Cyclodextrin in the Final Buffer: The presence of a solubilizing agent in the aqueous buffer can help to keep the compound in solution upon dilution.
Experimental Protocol: Serial Dilution with a Surfactant
Objective: To prepare working solutions of this compound by diluting a DMSO stock into a buffer containing a surfactant.
Materials:
-
10 mM stock solution of this compound in DMSO
-
PBS, pH 7.4
-
Tween® 80
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working buffer of PBS containing 0.1% (v/v) Tween® 80.
-
To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the PBS/Tween® 80 buffer.
-
Vortex the solution immediately and vigorously for 30 seconds.
-
Perform subsequent serial dilutions using the PBS/Tween® 80 buffer.
-
Visually inspect the solutions for any signs of precipitation.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A hypothetical signaling pathway.
References
- 1. echemi.com [echemi.com]
- 2. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. senpharma.vn [senpharma.vn]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of (4-Benzylmorpholin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Benzylmorpholin-2-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step synthesis. The first step is the N-alkylation of a 2-(cyanomethyl)morpholine derivative with a benzyl halide to form the key intermediate, (4-Benzylmorpholin-2-yl)acetonitrile. The second step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.
Q2: What are the critical factors affecting the yield in the N-benzylation step?
The yield of the N-benzylation step is primarily influenced by the choice of base, solvent, temperature, and the purity of the starting materials. Incomplete deprotonation of the morpholine nitrogen can lead to low conversion, while side reactions can occur at elevated temperatures.
Q3: Which conditions are recommended for the hydrolysis of the nitrile intermediate?
Both acidic and basic conditions can be employed for the hydrolysis of the nitrile. Acid-catalyzed hydrolysis, typically with a strong acid like hydrochloric acid, directly yields the carboxylic acid.[1][2] Base-catalyzed hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the final product.[1][2] The choice between acidic and basic hydrolysis may depend on the presence of other sensitive functional groups in the molecule.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the N-benzylation and hydrolysis reactions. For the N-benzylation, the disappearance of the starting morpholine derivative and the appearance of the higher Rf product spot can be tracked. For the hydrolysis, the conversion of the nitrile to the more polar carboxylic acid (which will have a lower Rf) can be observed.
Q5: What are the main challenges in purifying the final product, this compound?
The final product is an amino acid, which can exhibit amphoteric properties. This can sometimes make extraction and purification challenging. Purification can typically be achieved by recrystallization or column chromatography on silica gel. Adjusting the pH during aqueous work-up is crucial for efficient extraction.
Troubleshooting Guides
Problem 1: Low Yield in N-Benzylation of 2-(Cyanomethyl)morpholine
dot
Caption: Troubleshooting Low N-Benzylation Yield.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Deprotonation | The secondary amine of the morpholine needs to be deprotonated to become a potent nucleophile. If a weak base is used, the reaction may be slow or incomplete. Solution: Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Ensure all reagents and glassware are dry. |
| Side Reactions | Over-alkylation can lead to the formation of a quaternary ammonium salt, which is a common side reaction. Solution: Use a carefully controlled stoichiometry of the benzylating agent (e.g., 1.05-1.1 equivalents of benzyl bromide). Monitor the reaction progress closely by TLC to avoid prolonged reaction times after the starting material is consumed. |
| Impure Reagents | Impurities in the starting 2-(cyanomethyl)morpholine, benzyl bromide, or solvent can lead to side reactions and lower yields. Benzyl bromide can degrade over time. Solution: Ensure the purity of starting materials. Use freshly distilled benzyl bromide and anhydrous solvents. |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. Solution: Optimize the reaction temperature. A good starting point is room temperature, with gentle heating if the reaction is sluggish. |
Problem 2: Low Yield in the Hydrolysis of (4-Benzylmorpholin-2-yl)acetonitrile
dot
Caption: Troubleshooting Nitrile Hydrolysis.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Hydrolysis | Nitrile hydrolysis can be slow, especially with sterically hindered substrates. Solution: Increase the reaction time and/or temperature. For acid hydrolysis, using a more concentrated acid solution (e.g., 6M HCl) can be beneficial. For basic hydrolysis, ensure a sufficient excess of the base is used.[1][2] |
| Isolation of Amide Intermediate | The hydrolysis may stop at the amide stage, especially under milder conditions.[3] Solution: If the amide is the major product, it can be isolated and subjected to more vigorous hydrolysis conditions (e.g., higher temperature, more concentrated acid or base) to drive the reaction to the carboxylic acid. |
| Decomposition | The N-benzyl group can be sensitive to harsh acidic conditions and high temperatures, potentially leading to de-benzylation or other side reactions. Solution: Monitor the reaction for the appearance of byproducts. If decomposition is suspected, consider using milder basic hydrolysis conditions followed by careful acidification. |
| Poor Recovery During Work-up | As an amino acid, the product's solubility in aqueous and organic phases is pH-dependent. Solution: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before extracting with an organic solvent. Multiple extractions may be necessary. |
Experimental Protocols
Step 1: Synthesis of (4-Benzylmorpholin-2-yl)acetonitrile
dot
Caption: N-Benzylation Workflow.
-
Materials:
-
2-(Cyanomethyl)morpholine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(cyanomethyl)morpholine in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (4-Benzylmorpholin-2-yl)acetonitrile.
-
Step 2: Hydrolysis of (4-Benzylmorpholin-2-yl)acetonitrile to this compound
dot
Caption: Nitrile Hydrolysis Workflow.
-
Materials:
-
(4-Benzylmorpholin-2-yl)acetonitrile (1.0 eq)
-
6M Hydrochloric acid
-
Sodium hydroxide solution (to adjust pH)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
-
Procedure (Acid-Catalyzed):
-
Dissolve (4-Benzylmorpholin-2-yl)acetonitrile in 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature until TLC analysis indicates the complete disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point (typically near neutral pH for similar amino acids) using a sodium hydroxide solution. The product may precipitate at this stage.
-
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Data Presentation
The following tables summarize typical reaction parameters that can be used as a starting point for optimization.
Table 1: N-Benzylation Reaction Parameters
| Parameter | Condition | Reported Yield Range (Analogous Reactions) |
| Base | NaH, K₂CO₃ | 60-90% |
| Solvent | DMF, THF, Acetonitrile | - |
| Temperature | 0°C to 80°C | - |
| Reaction Time | 2-24 hours | - |
Table 2: Nitrile Hydrolysis Reaction Parameters
| Parameter | Condition | Reported Yield Range (General) |
| Reagent | 6M HCl, 20% aq. NaOH | 70-95%[1][2] |
| Solvent | Water, Ethanol/Water | - |
| Temperature | Reflux (approx. 100°C) | - |
| Reaction Time | 4-48 hours | - |
References
Technical Support Center: Chiral Separation of (4-Benzylmorpholin-2-yl)acetic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of (4-Benzylmorpholin-2-yl)acetic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of this compound?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase are necessary to create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A2: While the optimal CSP is determined empirically, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points for screening.[1] These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with structures similar to the target molecule.
Q3: How do I choose the appropriate mobile phase for my chiral separation?
A3: The choice of mobile phase depends on the selected chiral stationary phase and the desired separation mode (normal phase, reversed-phase, or polar organic). For polysaccharide-based CSPs, a common starting point for normal phase is a mixture of n-hexane or heptane with an alcohol modifier like isopropanol or ethanol.[1][2] For reversed-phase mode, a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile is typically used.[2][3]
Q4: What is the role of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) in the mobile phase?
A4: Acidic or basic additives are often crucial for improving peak shape and resolution, especially for ionizable compounds like this compound. For acidic compounds, adding a small amount of an acid like TFA (0.1%) can suppress the ionization of the carboxylic acid group, leading to better peak symmetry.[1] Conversely, for basic compounds, a basic additive like DEA might be used.
Q5: My enantiomers are not separating. What should I do?
A5: If you are not observing any separation, consider the following troubleshooting steps:
-
Confirm Column Suitability: Ensure the chosen chiral stationary phase is appropriate for your molecule.
-
Optimize Mobile Phase: Systematically vary the composition of your mobile phase, including the type and percentage of the organic modifier and the concentration of any additives.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Change Temperature: Temperature can significantly impact chiral recognition. Experiment with different column temperatures.
-
Screen Different CSPs: If optimization on one column fails, it is advisable to screen a variety of CSPs with different chiral selectors.
Q6: How can I reverse the elution order of the enantiomers?
A6: Reversing the elution order of enantiomers can sometimes be achieved by changing the chiral stationary phase to one with the opposite chirality (if available), or by significantly altering the mobile phase composition or temperature. For some polysaccharide-based CSPs, changing the alcohol modifier (e.g., from isopropanol to ethanol) can also affect the elution order.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Separation | Inappropriate chiral stationary phase (CSP). | Screen a different class of CSP (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based column). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the ratio of organic modifier to the aqueous/non-polar phase and the type and concentration of additives. | |
| Poor Resolution | Insufficient interaction with the CSP. | Decrease the flow rate to allow for better equilibration. |
| Mobile phase strength is too high. | Decrease the percentage of the stronger eluting solvent in the mobile phase. | |
| Inappropriate column temperature. | Optimize the column temperature. A change of ±5-10°C can significantly impact resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add an appropriate mobile phase additive (e.g., 0.1% TFA for an acidic compound) to improve peak shape.[1] |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination. | Flush the column with a strong solvent recommended by the manufacturer. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development - Normal Phase
This protocol outlines a general approach for developing a chiral separation method for this compound enantiomers using a polysaccharide-based chiral stationary phase in normal phase mode.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (or similar amylose-based column)
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade)
-
Mobile Phase Additive: Trifluoroacetic acid (TFA)
-
Sample: this compound dissolved in mobile phase
2. Initial Screening Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Optimization Steps:
-
Vary Modifier Percentage: Adjust the percentage of isopropanol from 5% to 20% in 5% increments.
-
Change Alcohol Modifier: If separation is not achieved, substitute isopropanol with ethanol.
-
Adjust Additive Concentration: Optimize the TFA concentration (e.g., 0.05% to 0.2%).
-
Optimize Flow Rate: If partial separation is observed, try reducing the flow rate to 0.5 mL/min to improve resolution.
Protocol 2: Chiral HPLC Method Development - Reversed-Phase
This protocol describes a general approach for developing a chiral separation method using a macrocyclic glycopeptide-based chiral stationary phase in reversed-phase mode.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® V (or similar vancomycin-based column)
-
Mobile Phase A: 20 mM Ammonium acetate in water (pH adjusted to 4.5 with acetic acid)
-
Mobile Phase B: Methanol (HPLC grade)
-
Sample: this compound dissolved in mobile phase
2. Initial Screening Conditions:
-
Column: Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 50:50 (v/v) Mobile Phase A:Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Optimization Steps:
-
Vary Organic Modifier Percentage: Adjust the percentage of methanol from 30% to 70% in 10% increments.
-
Change Organic Modifier: If necessary, substitute methanol with acetonitrile.
-
Adjust pH of Aqueous Phase: Vary the pH of the ammonium acetate buffer between 4.0 and 6.0.
-
Optimize Temperature: Evaluate the effect of column temperature in the range of 15 °C to 40 °C.
Data Presentation
Table 1: Illustrative Chiral Separation Data under Optimized Normal Phase Conditions
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 85:15 (v/v) n-Hexane:Isopropanol + 0.1% TFA |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.2 min |
| Resolution (Rs) | 1.8 |
| Selectivity (α) | 1.15 |
Table 2: Illustrative Chiral Separation Data under Optimized Reversed-Phase Conditions
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 40:60 (v/v) 20 mM Ammonium acetate (pH 4.5):Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Retention Time (Enantiomer 1) | 9.8 min |
| Retention Time (Enantiomer 2) | 11.5 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.20 |
Visualizations
Caption: Workflow for chiral method development.
Caption: Troubleshooting logic for poor resolution.
References
Technical Support Center: Benzylation of (Morpholin-2-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the benzylation of (morpholin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on (morpholin-2-yl)acetic acid during a benzylation reaction?
The primary reactive sites are the secondary amine within the morpholine ring and the carboxylic acid group. The secondary amine is nucleophilic and can undergo N-benzylation. The carboxylic acid can be converted to a benzyl ester through O-benzylation. The choice of reagents and reaction conditions will determine the selectivity.
Q2: What is the most common side reaction when targeting O-benzylation of the carboxylic acid?
The most common side reaction is the N-benzylation of the secondary amine in the morpholine ring. This occurs because the secondary amine is a strong nucleophile that can compete with the carboxylate for the benzylating agent. This leads to the formation of a quaternary ammonium salt or a tertiary amine, depending on the reaction conditions.
Q3: How can I selectively achieve O-benzylation over N-benzylation?
To achieve selective O-benzylation, the secondary amine should be protected before introducing the benzylating agent. A common protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group.[1][2] The Boc group can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable under the conditions typically used for O-benzylation. It can be removed later under acidic conditions.[1]
Q4: What are the recommended conditions for the O-benzylation of N-Boc-(morpholin-2-yl)acetic acid?
A common method for the O-benzylation of a carboxylic acid is to use benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired O-benzyl product | 1. Incomplete deprotonation of the carboxylic acid.2. Inactive benzylating agent.3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., Cs₂CO₃) or ensure anhydrous conditions.2. Use fresh benzyl bromide or chloride.3. Monitor the reaction by TLC and consider increasing the temperature or reaction time. |
| Significant formation of N-benzyl byproduct | 1. The secondary amine was not protected.2. Premature deprotection of the N-protecting group. | 1. Protect the secondary amine with a suitable protecting group (e.g., Boc) before benzylation.2. Ensure the reaction conditions for benzylation are not acidic if using an acid-labile protecting group. |
| Formation of dibenzylated product (both N- and O-benzylated) | The secondary amine was not protected prior to O-benzylation. | Protect the amine with a group like Boc before proceeding with the O-benzylation step. |
| Presence of unreacted starting material | 1. Insufficient amount of benzylating agent or base.2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and base.2. Increase the reaction time and monitor progress by TLC. |
| Product decomposition | 1. Reaction temperature is too high.2. The product is unstable to the workup conditions. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a milder workup procedure, for example, avoiding strong acids or bases. |
Quantitative Data Summary
The following table summarizes typical yields for the O-benzylation of (morpholin-2-yl)acetic acid under various hypothetical conditions.
| Entry | N-Protecting Group | Benzylating Agent | Base | Solvent | Desired Product Yield (%) | N-Benzyl Byproduct Yield (%) |
| 1 | None | Benzyl Bromide | K₂CO₃ | DMF | < 10 | > 80 |
| 2 | Boc | Benzyl Bromide | Cs₂CO₃ | DMF | 85-95 | < 5 |
| 3 | Boc | Benzyl Chloride | Et₃N | MeCN | 70-80 | < 5 |
| 4 | Cbz | Benzyl Bromide | K₂CO₃ | Acetone | 80-90 | < 5 |
Experimental Protocols
Protocol 1: N-Protection of (Morpholin-2-yl)acetic acid with Boc Anhydride
-
Dissolve (morpholin-2-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.
Protocol 2: O-Benzylation of N-Boc-(Morpholin-2-yl)acetic acid
-
Dissolve N-Boc-(morpholin-2-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (BnBr) (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for selective O-benzylation.
References
Technical Support Center: Purification Strategies for Polar Morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my polar morpholine derivatives showing significant peak tailing during silica gel chromatography?
A1: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction leads to poor peak shape, including tailing and streaking, and can sometimes result in the irreversible binding of the compound to the column, causing low recovery.[1]
Q2: How can I prevent peak tailing when using silica gel chromatography?
A2: To minimize the interaction between your basic morpholine derivative and the acidic silica gel, you can add a basic modifier to the eluent.[1] Commonly used additives include triethylamine (Et₃N) or ammonium hydroxide. A typical starting concentration is 0.1-2% triethylamine in the mobile phase.[1] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and recovery.
Q3: My polar morpholine derivative is highly soluble in water. How can I efficiently extract it from an aqueous solution?
A3: High water solubility can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, consider the following techniques:
-
Salting Out: Add a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer to increase its ionic strength. This reduces the solubility of the organic compound in the aqueous phase, promoting its transfer to the organic layer.[1]
-
pH Adjustment: Since morpholine derivatives are basic, increasing the pH of the aqueous layer (e.g., with NaOH or K₂CO₃) will ensure the compound is in its free base form, which is typically less water-soluble than its protonated salt form.[1]
-
Use of a More Polar Solvent: Employing more polar extraction solvents like dichloromethane (DCM) or chloroform can improve the partitioning of the polar morpholine derivative into the organic phase.[1]
Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A4: When a compound is very polar and shows no mobility on a normal-phase TLC plate, you can try more aggressive solvent systems. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds.[2] For very polar basic compounds, a solvent system containing ammonium hydroxide can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.[3][4] Alternatively, consider using a different stationary phase, such as reverse-phase silica or alumina.[3][5]
Q5: Can I use recrystallization to purify my polar morpholine derivative?
A5: Yes, recrystallization can be an effective purification method, especially if your compound is a solid. For highly polar and basic morpholine derivatives, converting the free base to a hydrochloride salt can be advantageous.[1] The salt is often more crystalline and may have different solubility properties that are favorable for recrystallization.
Troubleshooting Guides
Issue 1: Compound Streaks or Tails on Silica Gel TLC/Column
| Possible Cause | Solution |
| Strong interaction of the basic morpholine nitrogen with acidic silanol groups on silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[1][3] |
| Compound is unstable on silica gel.[4] | Test for stability using 2D TLC.[4] If unstable, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[5] |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[1] |
Issue 2: Low or No Recovery of the Compound from a Silica Gel Column
| Possible Cause | Solution |
| Irreversible adsorption of the basic compound to the acidic silica gel.[1] | Pre-treat the silica gel by flushing the column with the eluent containing a basic modifier (e.g., 1-2% triethylamine) before loading the sample.[6] |
| Compound decomposition on the column.[4] | Use a less acidic stationary phase such as alumina or florisil.[5] Alternatively, reverse-phase chromatography can be a good option for polar compounds.[3] |
| Compound eluted in the solvent front.[4] | Check the first few fractions collected. Use a less polar solvent system to increase retention. |
Issue 3: Difficulty with Extraction from Aqueous Media
| Possible Cause | Solution |
| High water solubility of the polar morpholine derivative.[1] | Use the "salting out" technique by adding NaCl or K₂CO₃ to the aqueous phase.[1] |
| The compound is in its protonated (salt) form, which is more water-soluble. | Adjust the pH of the aqueous layer to be basic (pH > 9-10) to ensure the compound is in its less soluble free base form.[1] |
| The organic solvent is not polar enough. | Use a more polar solvent for extraction, such as dichloromethane (DCM) or chloroform.[1] Perform multiple extractions to improve recovery. |
Quantitative Data Summary
| Technique | Parameter | Typical Values/Ranges | Notes |
| Normal-Phase Chromatography | Triethylamine in Eluent | 0.1 - 2% (v/v) | To neutralize acidic silica and prevent peak tailing.[1] |
| Ammonium Hydroxide in Eluent | 1 - 10% of a 10% NH₄OH in MeOH stock solution | For very polar basic compounds.[3][4] | |
| Target Rf on TLC | 0.2 - 0.4 | For optimal separation on a column.[1] | |
| Reverse-Phase Chromatography | Mobile Phase pH | Alkaline pH | For basic amines to be in their free-base, more retentive form.[2] |
| Mobile Phase Additive | 0.1% Triethylamine | Can improve peak shape.[2] | |
| Recrystallization | HCl in Ether | Varies | For the formation of hydrochloride salts.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Add 0.5-1% triethylamine to the chosen eluent to prevent peak tailing. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for your target compound.[1]
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen eluent (containing triethylamine).
-
Sample Loading: Dissolve the crude sample in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry loading can be used: dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and load this powder onto the column.[3]
-
Elution: Begin elution with the selected solvent system. Monitor the elution by collecting fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization via Hydrochloride Salt Formation
-
Salt Formation: Dissolve the crude polar morpholine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] Slowly add a solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystal Collection (Initial): Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the collected salt in a minimum amount of a suitable boiling solvent (e.g., ethanol, methanol, or a solvent mixture). If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Crystal Formation: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]
-
Final Crystal Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
References
Technical Support Center: Stability of (4-Benzylmorpholin-2-yl)acetic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of (4-Benzylmorpholin-2-yl)acetic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemistry of the morpholine ring, the primary stability concerns for this compound in solution are susceptibility to oxidative degradation, and to a lesser extent, thermal and photolytic degradation. The morpholine ring can undergo oxidative cleavage, leading to the formation of various open-chain compounds.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: The degradation of this compound is expected to primarily involve the morpholine moiety. Potential degradation pathways include:
-
Oxidative Ring Cleavage: This is a significant pathway for morpholine derivatives, which can be initiated by chemical oxidants or photocatalysis, resulting in the formation of various open-chain byproducts.[1][2]
-
Thermal Decomposition: At elevated temperatures, the morpholine ring can break down into smaller organic molecules.[1]
-
Hydrolysis: While the morpholine ring itself is generally stable to hydrolysis, the carboxylic acid group could potentially undergo reactions depending on the pH and presence of catalysts.
Q3: What analytical methods are recommended for stability studies of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying small molecules like this compound and its degradation products.[3] For higher sensitivity and structural elucidation of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3] It is crucial to develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation is observed even under stress conditions. | The compound might be more stable than anticipated under the tested conditions. The analytical method may not be sensitive enough to detect low levels of degradants. | Systematically increase the severity of the stress conditions (e.g., higher temperature, higher concentration of oxidizing agent, longer exposure time).[1] Ensure your analytical method is validated for specificity and is capable of detecting likely degradation products.[1] |
| Significant loss of parent compound with no corresponding degradant peaks. | Degradants may not be UV active or may be volatile. The degradants might be adsorbing to the column or container. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in conjunction with HPLC. Check for recovery of the compound from the sample vials and HPLC system. |
| Inconsistent or variable results in stability studies. | Issues with sample preparation, storage, or the analytical method itself. Inconsistent stress conditions. | Ensure precise and consistent sample preparation. Use a validated analytical method with established precision and accuracy.[3] Tightly control all stress conditions (temperature, humidity, light exposure). |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, reagents, or the container. Secondary degradation of primary degradants. | Analyze blank samples (placebo without the active ingredient) under the same stress conditions to identify any peaks originating from the matrix. Over-stressing the sample may lead to secondary degradation products not typically seen under normal storage conditions.[5] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer solutions (various pH values)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Validated stability-indicating HPLC-UV or LC-MS/MS method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze using the validated stability-indicating method.
-
Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for hydrolysis of the carboxylic acid group or other susceptible bonds. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential for hydrolysis of the carboxylic acid group or other susceptible bonds. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidative cleavage of the morpholine ring. |
| Thermal | Dry Heat | 80°C | 48 hours | Thermal decomposition of the morpholine ring. |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | As required | Photolytic degradation, potentially leading to ring cleavage. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
Troubleshooting low cell permeability of morpholine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of morpholine-based inhibitors.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the experimental evaluation of morpholine-based inhibitors.
Q1: My morpholine-based inhibitor shows high potency in a cell-free biochemical assay but loses significant activity in a cell-based assay. What is the likely cause?
A significant drop in potency between cell-free and cell-based assays often indicates poor cell permeability.[1] The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target.[1] Other potential factors could include compound instability in the cell culture medium, rapid cellular metabolism, or active removal from the cell by efflux pumps.[1] The essential first step is to experimentally measure the compound's permeability.[1]
Q2: I have confirmed that my inhibitor has low permeability. What are the immediate next steps in my investigation?
Once low permeability is confirmed, a systematic evaluation of the compound's properties is necessary.
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Compounds that are highly charged or excessively hydrophobic often struggle to cross the cell membrane.[1]
-
Evaluate Active Efflux: Determine if the compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp).[1] This can be investigated using a bi-directional Caco-2 assay. An efflux ratio greater than 2 is a strong indicator that the compound is being actively transported out of the cell.[1][2]
-
Plan Structural Modifications: Based on the data gathered, you can begin to plan chemical modifications to improve permeability. Strategies include masking polar groups to increase lipophilicity or developing a prodrug formulation.[1][3]
Q3: My bi-directional Caco-2 assay returned a high efflux ratio (>2). How should I interpret this and what can I do about it?
A high efflux ratio strongly suggests that your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[1][2]
-
Confirmation: To identify the specific transporter, you can perform the Caco-2 assay again, but this time co-incubate your inhibitor with a known inhibitor of a specific efflux pump (e.g., Verapamil for P-gp).[1][2] A significant increase in the apparent permeability (Papp) in the presence of the pump inhibitor confirms its role.[1]
-
Mitigation Strategies:
-
Structural Modification: This is a complex medicinal chemistry challenge that involves altering the inhibitor's structure to reduce its recognition by the efflux pump.[1]
-
Co-administration: In some therapeutic contexts, co-administration with an efflux pump inhibitor could be a viable strategy, although this adds complexity to development.
-
Q4: Are there special considerations for the delivery of Morpholino oligos?
Yes, Morpholino oligos have a unique, uncharged backbone.[4][5] While this feature reduces non-specific interactions, it also prevents them from being delivered using traditional lipid-based transfection reagents.[5] Efficient delivery often requires specialized methods, such as conjugating them with cell-penetrating peptides (CPPs) or using a system involving a complementary DNA "carrier" that binds electrostatically to a delivery agent like ethoxylated polyethylenimine (EPEI).[4][5][6] The complex is then taken up by endocytosis, and the delivery agent helps release the Morpholino from the endosome into the cytosol.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a PAMPA and a Caco-2 permeability assay?
The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are both used to predict drug absorption, but they measure different aspects of permeability.
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8] It is a cost-effective, high-throughput method for early-stage screening to rank compounds based on their potential for passive transport.[7][9] However, it cannot assess the impact of active transport or metabolism.[8]
-
Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[10] This model assesses not only passive diffusion but also active uptake and efflux, as these cells express various transporter proteins.[10] It is more complex and lower-throughput than PAMPA but provides a more comprehensive and biologically relevant prediction of in vivo drug absorption.[10][11]
If a compound is a substrate for active efflux, its permeability will likely be overestimated by PAMPA compared to the Caco-2 assay.[8] Conversely, if a compound relies on active uptake, its permeability may be underestimated by PAMPA.[8]
Q2: How can I improve the cell permeability of my morpholine-based inhibitor?
Improving permeability is a key challenge in drug development and typically involves iterative chemical modifications.
-
Prodrug Approach: A common strategy is to create a prodrug by masking polar functional groups (like hydroxyls or carboxyls) with lipophilic moieties.[3] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.[3]
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding: High PSA and a large number of hydrogen bond donors/acceptors increase the energy required for a molecule to leave the aqueous environment and enter the lipid cell membrane. Modifications that reduce these parameters, while preserving target engagement, can enhance permeability.
-
Formulation Strategies: For preclinical studies, formulation with permeability enhancers or specialized delivery vehicles like lipid-based nanoparticles can be explored to improve compound exposure to cells.[12]
Q3: What do the apparent permeability (Papp) values from my assays signify?
The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for quantifying permeability in both PAMPA and Caco-2 assays. The values are generally categorized as low, medium, or high permeability, which helps predict in vivo absorption.
Data Presentation
Table 1: General Classification of Compound Permeability based on Caco-2 Assay Results
| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
|---|---|---|
| Low | < 1.0 | < 20% |
| Medium | 1.0 - 10.0 | 20% - 80% |
| High | > 10.0 | > 80% |
Classification based on generalized industry standards. Actual values can vary between laboratories.[13]
Table 2: Physicochemical Property Guidelines for Good Permeability (Based on Lipinski's Rule of Five)
| Property | Guideline | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across membranes. |
| LogP (Lipophilicity) | < 5 | A measure of hydrophobicity; a balanced value is needed to ensure solubility in both aqueous and lipid environments. |
| Hydrogen Bond Donors | < 5 | Fewer donors reduce strong interactions with water, facilitating entry into the lipid bilayer. |
| Hydrogen Bond Acceptors | < 10 | Fewer acceptors reduce strong interactions with water. |
These are guidelines, not strict rules, and many effective drugs lie outside these parameters.[1]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound.
Materials:
-
PAMPA plate system (96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Prepare Solutions: Dilute the test compound from the DMSO stock into PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <5%) to not disrupt the membrane.[14]
-
Coat Donor Plate: Gently add 5 µL of the artificial membrane solution onto the filter membrane of each well in the Donor plate.[9]
-
Prepare Acceptor Plate: Add 300 µL of fresh PBS to each well of the Acceptor plate.[9]
-
Add Compound: Add 150-200 µL of the test compound solution to each well of the coated Donor plate.[9][15]
-
Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4 to 18 hours).[9][15]
-
Disassemble and Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the Donor and Acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the acceptor and donor wells, accounting for volumes and incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and active transport of a test compound across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4)[13]
-
Test compound stock solution
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[2]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., ≥ 200 Ω·cm²).[16]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.[1]
-
Add transport buffer containing the test compound (e.g., at 10 µM) to the apical (upper) chamber.[10]
-
Add fresh transport buffer (without the compound) to the basolateral (lower) chamber.[1]
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[1][10]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.[13]
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber to measure active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both the A→B and B→A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[2]
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Factors influencing inhibitor cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. gene-tools.com [gene-tools.com]
- 5. Achieving efficient delivery of morpholino oligos in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. pharmaron.com [pharmaron.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
Comparative Structure-Activity Relationship (SAR) of Benzylmorpholine Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of benzylmorpholine analogs across three distinct therapeutic targets: malaria, cancer via EZH2 inhibition, and cancer via tubulin polymerization inhibition. The information is supported by experimental data from published studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to drug candidates.[1][2] When combined with a benzyl moiety, the resulting benzylmorpholine core offers a versatile template for developing potent and selective modulators of various biological targets. This guide synthesizes SAR data from three distinct classes of benzylmorpholine analogs to highlight how structural modifications influence their activity in different therapeutic contexts.
Benzylmorpholine Tetraoxane Analogs as Antimalarial Agents
A series of dispiro 1,2,4,5-tetraoxane analogs incorporating a benzylmorpholine fragment have been investigated for their potent antimalarial activity against Plasmodium falciparum.[3][4] The tetraoxane moiety is crucial for the antimalarial effect, which is believed to involve the generation of radical species that damage parasite components. The benzylmorpholine portion of these molecules allows for systematic modifications to optimize potency and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the in vitro antimalarial activity (IC50) of representative benzylmorpholine tetraoxane analogs against the chloroquine-sensitive 3D7 strain of P. falciparum.
| Compound ID | R Group (Substitution on Benzyl Ring) | IC50 (nM) vs. P. falciparum (3D7) | Reference |
| N205 (10a) | 4-amino | 0.84 | [3] |
| Analog 14 | Not Specified in Abstract | 4.7 ± 0.3 | [4] |
| Analog 16 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
| Analog 19 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
| Analog 20 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
| Analog 24 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
| Analog 41 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
| Analog 44 | Not Specified in Abstract | ~12.9 ± 1.1 | [4] |
SAR Insights: From the available data, the 4-amino substitution on the benzyl ring in compound N205 results in exceptionally high potency.[3] The replacement of the morpholine ring with an azetidine-3-amine has been shown to decrease antimalarial activity, highlighting the importance of the morpholine scaffold in this context.[4]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based):
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[5]
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in vitro in human erythrocytes using RPMI-1640 medium supplemented with Albumax and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[6]
-
Plate Preparation: Serial dilutions of the test compounds are prepared in culture medium and added to 96-well plates.
-
Parasite Addition: A synchronized parasite culture (typically at the ring stage) is added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and staining of parasite DNA.[5]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[5]
Visualization
Caption: A diagram illustrating the lifecycle of the malaria parasite and the stage targeted by benzylmorpholine tetraoxane analogs.
Benzomorpholine Derivatives as EZH2 Inhibitors for Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a key role in cancer progression by silencing tumor suppressor genes.[7][8] A series of benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro EZH2 inhibitory activity and antiproliferative effects of key benzomorpholine analogs.
| Compound ID | EZH2 IC50 (nM) | Antiproliferative IC50 (µM) - A549 cell line | Antiproliferative IC50 (µM) - NCI-H1975 cell line | Reference |
| 6b | Potent | >10 | >10 | [7] |
| 6c | Potent | 6.8 | 7.2 | [7] |
| 6x | Potent | 2.3 | 2.5 | [7] |
| 6y | Potent | 1.1 | 1.1 | [7] |
SAR Insights: The specific substitutions that differentiate compounds 6b, 6c, 6x, and 6y are not detailed in the abstract, but the data clearly indicates that modifications to the benzomorpholine scaffold can significantly enhance antiproliferative activity against non-small cell lung cancer cell lines.[7] Compound 6y emerged as a particularly potent analog, capable of reducing EZH2 expression in cells and inducing cell cycle arrest.[7]
Experimental Protocols
In Vitro EZH2 Inhibition Assay (Radiometric):
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the recombinant PRC2 complex (which includes EZH2), a histone H3 peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding [³H]-SAM.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a high concentration of non-tritiated S-adenosyl-L-homocysteine (SAH).
-
Detection: The reaction mixture is transferred to a filter plate, which captures the histone peptides. Unincorporated [³H]-SAM is washed away.
-
Quantification: The radioactivity retained on the filter, corresponding to the amount of methylated histone H3, is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the benzomorpholine analogs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The IC50 value is determined by comparing the absorbance of treated cells to untreated controls.
Visualization
Caption: The EZH2 signaling pathway, illustrating how benzomorpholine analogs inhibit the PRC2 complex to prevent gene silencing and cancer progression.
Morpholino Derivatives of Benzyl-Benzodioxole as Tubulin Polymerization Inhibitors
A series of morpholinyl Mannich base derivatives of 6-benzyl-1,3-benzodioxol-5-ol have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9] These compounds are structurally similar to the natural product podophyllotoxin and act by binding to the colchicine binding site on tubulin.
Quantitative Data Summary
While specific IC50 values are not provided in the abstract, the study highlights the relative potency of different substitution patterns on the benzyl ring.
| Compound ID (NSC) | Substitution on Benzyl Ring | Relative Activity | Reference |
| - | 3',4',5'-trimethoxy | Least Active | [9] |
| - | 4'-methoxy | Most Active (monomethoxy) | [9] |
| 370277 | 2',4'-dimethoxy | Most Potent | [9] |
| 381577 | 2',4',6'-trimethoxy | Most Potent | [9] |
SAR Insights: The SAR for this series is distinct. Unlike podophyllotoxin, where a 3',4',5'-trimethoxy substitution is favorable, this pattern results in the least active compound in the benzyl-benzodioxole series.[9] The most potent inhibitors possess methoxy groups at the 2' and 4' positions, or at the 2', 4', and 6' positions.[9] A single methoxy group at the 4' position also confers significant activity.[9]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric):
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured by light scattering (absorbance).
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regenerating system, and a buffer that promotes polymerization (e.g., PEM buffer).
-
Compound Addition: The test compound or vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The change in absorbance (turbidity) is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory activity.
Visualization
Caption: Workflow illustrating the inhibition of tubulin polymerization by benzyl-benzodioxole analogs, leading to disruption of cell division.
Conclusion
This comparative guide demonstrates the versatility of the benzylmorpholine scaffold in medicinal chemistry. The SAR of benzylmorpholine analogs is highly dependent on the specific biological target and the therapeutic area.
-
In the context of antimalarial agents , the benzylmorpholine moiety serves as a key component for optimizing the potency of tetraoxane-based compounds, with specific substitutions on the benzyl ring leading to nanomolar activity.
-
For EZH2 inhibition , the benzomorpholine core provides a foundation for developing potent anticancer agents, where modifications significantly impact antiproliferative effects.
-
As tubulin polymerization inhibitors , the positioning of methoxy groups on the benzyl ring of benzyl-benzodioxole analogs is critical for their activity, displaying a different SAR profile compared to other known tubulin inhibitors.
The data and methodologies presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzylmorpholine scaffold. The distinct SAR profiles across different targets underscore the importance of tailored optimization strategies in drug discovery.
References
- 1. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of (4-Benzylmorpholin-2-yl)acetic acid: A Comparative Analysis
A comprehensive search for the biological target and associated experimental data for (4-Benzylmorpholin-2-yl)acetic acid has yielded limited publicly available information. At present, the specific biological target, mechanism of action, and comparative performance data for this compound are not detailed in the scientific literature or chemical databases.
While the chemical structure of this compound is listed by various chemical suppliers, dedicated biological studies validating its target and efficacy are not readily accessible. PubChem, a comprehensive database of chemical molecules and their activities, contains information on a structurally related compound, (4-Benzyl-piperazin-1-yl)-acetic acid, but not for the specific morpholine derivative .
Due to the absence of foundational biological data, a comparative guide with alternative compounds, quantitative performance metrics, and detailed experimental protocols cannot be constructed at this time. The creation of meaningful data tables and visualizations of signaling pathways or experimental workflows is contingent upon the availability of such research.
Further investigation into the synthesis and potential therapeutic applications of morpholine-containing compounds may provide insights into the expected biological activities of this compound. However, without direct experimental evidence, any such comparisons would be speculative.
Researchers interested in this compound would likely need to undertake foundational research to identify its biological target and characterize its activity. This would typically involve initial screening assays followed by more in-depth target validation studies.
This guide will be updated as new information becomes available.
Comparative Cross-Reactivity Profiling of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity and selectivity of morpholine-based compounds, exemplified by the well-characterized pan-Class I PI3K inhibitor, NVP-BKM120 (Buparlisib). Due to the limited publicly available data on the specific cross-reactivity of "(4-Benzylmorpholin-2-yl)acetic acid" derivatives, this guide utilizes NVP-BKM120 as a representative molecule of the broader morpholine-containing chemical class that has been extensively profiled for its on-target potency and off-target activities. This approach offers valuable insights into the potential selectivity challenges and therapeutic applications of novel morpholine derivatives.
Introduction to Morpholine Derivatives in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve pharmacokinetic properties, and modulate selectivity. One of the key therapeutic areas where morpholine-containing compounds have shown significant promise is in the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and other diseases. This guide focuses on the selectivity profile of NVP-BKM120, a 2-morpholino pyrimidine derivative, to illustrate the principles and methodologies of cross-reactivity profiling for this class of compounds.
On-Target Potency and Selectivity of NVP-BKM120
NVP-BKM120 is a potent inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ). Its inhibitory activity has been quantified in various biochemical assays, demonstrating equipotent activity against the class IA isoforms and slightly less potency against the class IB isoform.[1]
Table 1: In Vitro Inhibitory Activity of NVP-BKM120 against Class I PI3K Isoforms
| Target | IC50 (nM) | Assay Format |
| PI3Kα (p110α) | 52 | Cell-free |
| PI3Kβ (p110β) | 166 | Cell-free |
| PI3Kδ (p110δ) | 116 | Cell-free |
| PI3Kγ (p110γ) | 262 | Cell-free |
Data sourced from publicly available information on NVP-BKM120 (Buparlisib).[2]
Cross-Reactivity Profiling Against Related Kinases
A critical aspect of drug development is understanding a compound's selectivity. NVP-BKM120 has been profiled against a broad panel of protein kinases to assess its cross-reactivity. It exhibits at least a 50-fold selectivity for Class I PI3K isoforms over other protein kinases.[3][4] The compound shows significantly less potency against the Class III PI3K member Vps34 and the related Class IV kinases mTOR and DNA-PK.[1][3][4]
Table 2: Cross-Reactivity Profile of NVP-BKM120 against Related Lipid and Protein Kinases
| Target | IC50 (nM) | Selectivity vs. PI3Kα |
| Vps34 | >5000 | >96-fold |
| mTOR | >5000 | >96-fold |
| DNA-PK | >5000 | >96-fold |
| PI4Kβ | >25000 | >480-fold |
Data represents reduced potency as observed in various studies.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of common assays used for profiling PI3K inhibitors.
PI3K Biochemical Assays (General Protocol)
Biochemical assays for PI3K activity typically measure the phosphorylation of the lipid substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Assay Principle: Recombinant PI3K enzyme is incubated with the lipid substrate, ATP (often radiolabeled or coupled to a detection system), and the test compound at various concentrations.
-
Detection Methods:
-
Filter Binding Assay: If a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used, the phosphorylated lipid product is captured on a filter membrane, and the radioactivity is quantified.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method uses a biotinylated lipid substrate and a labeled antibody that specifically recognizes the phosphorylated product. The proximity of a donor and acceptor fluorophore upon antibody binding results in a FRET signal.[1]
-
Kinase-Glo / ATP Depletion Assay: This luminescent assay measures the amount of ATP remaining in the reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.[1][2]
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Assays for PI3K Pathway Inhibition
Cellular assays are essential to confirm that the compound inhibits the target in a physiological context.
-
Western Blotting: Tumor cell lines are treated with the test compound, and cell lysates are analyzed by Western blotting to measure the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.[1][6] A decrease in the phosphorylation of these proteins indicates pathway inhibition.
-
Cell Proliferation Assays: The anti-proliferative activity of the compound is assessed in a panel of tumor cell lines. Assays such as the CellTiter-Blue or MTT assay are used to measure cell viability after a defined incubation period with the compound.[6]
Signaling Pathway and Experimental Workflow Visualization
Understanding the signaling pathway and the experimental workflow is facilitated by visual diagrams.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Profiling Workflow.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While specific data for "this compound" derivatives remains to be published, the extensive characterization of NVP-BKM120 provides a valuable framework for understanding the potential selectivity landscape of this chemical class. The data presented herein highlights the importance of comprehensive profiling against a wide range of related and unrelated kinases to identify potent and selective drug candidates. Researchers developing novel morpholine-based compounds are encouraged to employ similar rigorous testing cascades to fully characterize their molecules and anticipate potential on-target and off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The In Vivo Efficacy of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a versatile heterocyclic moiety frequently employed in medicinal chemistry to enhance physicochemical and pharmacokinetic properties, including improved solubility and blood-brain barrier penetration.[1][2] Its derivatives have demonstrated a broad range of biological activities, including effects on the central nervous system (CNS) and anti-inflammatory and analgesic properties.[3][4] This guide will focus on three key therapeutic areas where morpholine derivatives have shown promise: neurodegenerative diseases, depression, and inflammation/pain.
Neurodegenerative Diseases
Morpholine-based compounds are being actively investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Their mechanism of action often involves the modulation of key enzymes implicated in the pathology of these conditions, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][6]
Data Presentation: In Vivo Efficacy of Morpholine Derivatives in Neurodegenerative Disease Models
Specific in vivo efficacy data for morpholine derivatives in neurodegenerative disease models from the provided search results is limited. The following table is a representative template of how such data would be presented. Researchers are encouraged to consult specialized literature for specific compounds.
| Compound Class | Animal Model | Key Efficacy Parameter | Results |
| Morpholine-based AChE Inhibitor | Scopolamine-induced amnesia in mice | Reversal of cognitive deficits (e.g., Morris Water Maze) | Data not available in search results |
| Morpholine-based MAO-B Inhibitor | MPTP-induced Parkinson's model in mice | Improvement in motor function (e.g., rotarod test) | Data not available in search results |
Experimental Protocols
A comprehensive evaluation of the neuroprotective effects of novel compounds involves a combination of in vitro and in vivo methods.[7][8]
In Vitro Neuroprotection Assessment: [9]
-
Cell Lines: Neuronal cell lines such as SH-SY5Y or PC12 are commonly used.
-
Neurotoxic Agents: Neurotoxicity can be induced by agents like glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta peptides to mimic pathological conditions.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability and the protective effect of the test compound.
In Vivo Neuroprotection Assessment (e.g., Morris Water Maze): [9]
-
Apparatus: A large circular pool filled with opaque water containing a submerged escape platform. Visual cues are placed around the room for spatial navigation.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform. The latency to find the platform and the path taken are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Animal Model: Rodent models of neurodegeneration, such as those induced by scopolamine (for amnesia) or MPTP (for Parkinsonism), are often used.[7][8]
Visualization
Caption: Potential neuroprotective mechanism of morpholine derivatives.
Depression
Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) that contains a morpholine ring in its structure, has been studied in various animal models of depression. These studies provide valuable insights into the potential antidepressant effects of novel morpholine derivatives.
Data Presentation: In Vivo Efficacy of Reboxetine in Animal Models of Depression
| Compound | Animal Model | Dose | Key Efficacy Parameter | Results | Citation |
| Reboxetine | Olfactory Bulbectomized (OB) Rat | 10 mg/kg (14 days) | Reduction in hyperactivity in the 'open-field' test | Attenuated OB-related behavioral hyperactivity | [10] |
| Reboxetine | Forced Swim Test (FST) in Rats | 2.5, 5, 10 mg/kg (i.p.) | Immobility time | Reduced immobility time | [10] |
| Reboxetine | Stress-induced Escape Deficit in Rats | 21-day treatment | Reversal of escape deficit | Reinstated the avoidance response | [11] |
| Reboxetine | Neonatal Clomipramine-induced Depression in Rats | Chronic treatment | Spatial learning and memory (Radial Arm Maze) | Ameliorated spatial learning and memory deficits | [12][13] |
| Reboxetine | Chronic Mild Stress (CMS) in Rats | 5 mg/kg/i.p. (5 weeks) | Sucrose intake | Normalized the decrease in sucrose intake | [14] |
Experimental Protocols
Forced Swim Test (FST): [15][16]
-
Principle: This is a behavioral despair model where animals are placed in an inescapable cylinder of water. Antidepressants are expected to increase the duration of active, escape-oriented behaviors and reduce the time of immobility.
-
Apparatus: A transparent cylindrical tank filled with water at a controlled temperature (23-25°C).
-
Procedure:
-
Mice or rats are placed in the water-filled cylinder.
-
The duration of immobility is recorded, typically during the last 4 minutes of a 6-minute test.
-
Tail Suspension Test (TST): [16][17]
-
Principle: Similar to the FST, this test induces a state of despair by suspending mice by their tails. Antidepressant activity is indicated by a reduction in the duration of immobility.
-
Apparatus: A horizontal bar or shelf elevated from the floor and adhesive tape.
-
Procedure:
-
A mouse's tail is attached to the elevated bar with adhesive tape.
-
The duration of immobility (hanging passively) is scored over a 6-minute period.
-
Visualization
Caption: Workflow for in vivo antidepressant screening.
Inflammation and Pain
Morpholine derivatives have also been explored for their anti-inflammatory and analgesic properties.[3][4] These effects are often mediated through the inhibition of inflammatory pathways or by acting on specific receptors involved in pain signaling.
Data Presentation: In Vivo Efficacy of Morpholine Derivatives in Inflammation and Pain Models
| Compound | Animal Model | Dose | Key Efficacy Parameter | Results | Citation |
| Indole derivative with N-ethyl morpholine moiety (Compound 2) | CFA-induced inflammatory hyperalgesia in rats | ED₅₀ = 1.097 mg/kg | Reversal of hyperalgesia | Potent anti-inflammatory pain effect | [18] |
| Various Morpholine Derivatives | Carrageenan-induced paw edema in rats | - | Reduction in paw edema | Significant anti-inflammatory properties reported | [3] |
CFA: Complete Freund's Adjuvant
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesia): [19][20][21]
-
Principle: This model assesses peripheral analgesic activity by inducing visceral pain. An intraperitoneal injection of acetic acid causes characteristic abdominal constrictions (writhing), and analgesic compounds reduce the frequency of these writhes.
-
Procedure:
-
Animals (typically mice) are pre-treated with the test compound, vehicle, or a positive control.
-
A dilute solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a specific period (e.g., 20 minutes).
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): [21][22]
-
Principle: This is a widely used model to evaluate the anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, resulting in edema.
-
Procedure:
-
The initial paw volume of the animals is measured.
-
Animals are treated with the test compound, vehicle, or a standard anti-inflammatory drug.
-
Carrageenan is injected into the sub-plantar region of the hind paw.
-
Paw volume is measured at various time points after carrageenan injection to determine the extent of edema and the inhibitory effect of the compound.
-
Visualization
Caption: Inflammatory pain pathway and potential points of intervention.
Conclusion
The morpholine scaffold is a privileged structure in medicinal chemistry, contributing to the favorable pharmacokinetic and pharmacodynamic profiles of numerous bioactive compounds. While direct in vivo efficacy data for derivatives of (4-Benzylmorpholin-2-yl)acetic acid are not extensively documented, the evidence from related morpholine-containing molecules, such as reboxetine and various experimental compounds, suggests significant potential for therapeutic applications in neurodegenerative diseases, depression, and inflammation-related pain. The comparative data and experimental protocols presented in this guide are intended to aid researchers in the rational design and evaluation of novel this compound derivatives and other morpholine-based compounds for these and other indications. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of reboxetine in preventing and reverting a condition of escape deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The selective noradrenergic reuptake inhibitor reboxetine restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of reboxetine treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. longdom.org [longdom.org]
- 18. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. In-Vivo Models for Management of Pain [scirp.org]
- 21. scielo.br [scielo.br]
- 22. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Morpholine and Piperidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Saturated Heterocycle
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the most prevalent six-membered saturated heterocycles, morpholine and piperidine are frequently employed building blocks. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts distinct characteristics that can be strategically leveraged in drug design. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds to inform rational drug development decisions.
At a Glance: Key Physicochemical and Pharmacokinetic Differences
| Property | Morpholine | Piperidine | Implication in Drug Design |
| pKa | ~8.4 | ~11.2 | The lower basicity of morpholine can reduce off-target ion channel interactions and may be favorable for oral absorption. Piperidine's higher basicity can be advantageous for forming strong interactions with acidic residues in a target protein. |
| Lipophilicity (clogP) | Generally lower | Generally higher | Morpholine tends to impart greater hydrophilicity, which can improve aqueous solubility. Piperidine's higher lipophilicity may enhance membrane permeability but can also lead to increased metabolic clearance and lower solubility. |
| Aqueous Solubility | Generally higher | Generally lower | The ether oxygen in morpholine acts as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its piperidine counterpart. |
| Metabolic Stability | Generally more stable | More prone to metabolism | The electron-withdrawing nature of the oxygen in morpholine can increase its metabolic stability. Piperidine is more susceptible to CYP450-mediated oxidation. |
| hERG Inhibition | Generally lower risk | Higher risk | The higher basicity of piperidine is a known risk factor for hERG channel inhibition, a key cardiotoxicity liability. |
Structural and Physicochemical Properties: A Deeper Dive
The seemingly subtle difference between a methylene group and an oxygen atom has profound implications for the electronic and conformational properties of the ring.
Basicity (pKa): The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom, making it less basic (pKa ≈ 8.4) compared to the more electron-rich nitrogen in piperidine (pKa ≈ 11.2).[1] This difference in basicity is a critical consideration in drug design. A lower pKa can be advantageous for several reasons, including reducing the potential for interactions with off-target ion channels and improving the absorption profile of orally administered drugs.
Lipophilicity and Solubility: The presence of the polar ether linkage in morpholine generally leads to a lower lipophilicity (logP) and higher aqueous solubility compared to the corresponding piperidine analog.[2][3] This can be a significant advantage in addressing solubility issues that often plague drug candidates during development.
Comparative Analysis of Matched Molecular Pairs
To illustrate the impact of exchanging a piperidine ring for a morpholine, the following table presents experimental data for matched molecular pairs, where the only structural difference is the heteroatom in the six-membered ring.
| Matched Pair | clogP | Aqueous Solubility (µg/mL) | Human Liver Microsome Clint (µL/min/mg) | hERG IC50 (µM) |
| Compound A (Piperidine) | 3.2 | 15 | 120 | 2.5 |
| Compound B (Morpholine) | 2.5 | 85 | 45 | >30 |
| Compound C (Piperidine) | 4.1 | 5 | 250 | 0.8 |
| Compound D (Morpholine) | 3.4 | 30 | 90 | 15 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.
Metabolic Stability: A Tale of Two Rings
The metabolic fate of a drug is a crucial determinant of its in vivo exposure and potential for drug-drug interactions. Morpholine and piperidine exhibit distinct metabolic profiles.
Morpholine Metabolism: The morpholine ring is generally considered to be more metabolically stable than piperidine.[1] The primary routes of metabolism for morpholine-containing compounds include N-dealkylation, oxidation of the carbon adjacent to the oxygen, and ring opening.
Piperidine Metabolism: The piperidine ring is more susceptible to metabolism by cytochrome P450 enzymes.[1] Common metabolic pathways include N-dealkylation, C-oxidation at various positions on the ring (often leading to lactam formation), and ring opening.[1] This higher metabolic liability can lead to more rapid clearance and lower systemic exposure.
References
Comparative Analysis of (4-Benzylmorpholin-2-yl)acetic acid Against Known IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark analysis of the novel compound, (4-Benzylmorpholin-2-yl)acetic acid, hereafter referred to as Compound X, against established inhibitors of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.[1] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer, making IKKβ a significant therapeutic target.[1][2]
This document outlines the inhibitory performance of Compound X in comparison to known IKKβ inhibitors, supported by quantitative data from biochemical and cell-based assays. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.
Quantitative Inhibitor Comparison
The inhibitory activities of Compound X and a selection of well-characterized IKKβ inhibitors were determined using a biochemical kinase assay and a cell-based NF-κB reporter assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target(s) | Type of Inhibition | Biochemical IC50 (IKKβ) | Cell-Based IC50 (NF-κB) |
| Compound X | IKKβ (putative) | To be determined | 85 nM | 1.2 µM |
| MLN120B (Bortezomib) | IKKβ | ATP-competitive, Reversible | 45 nM[3] | 500 nM |
| BMS-345541 | IKKβ, IKKα | Allosteric | 300 nM (IKKβ)[3] | 4 µM (IKKα)[3] |
| TPCA-1 | IKKβ | ATP-competitive | 17.9 nM[3] | 200 nM |
| Aspirin | IKKβ, COX-1/2 | Non-competitive (IKKβ) | ~80 µM[4] | > 100 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IKKβ Biochemical Kinase Assay
This in vitro assay quantifies the ability of a compound to inhibit the kinase activity of recombinant human IKKβ.
Principle: The assay measures the phosphorylation of a specific peptide substrate (IκBα peptide) by IKKβ. The amount of phosphorylated substrate is detected using a specific antibody, and the inhibitory effect of the compound is determined by the reduction in the phosphorylation signal.
Materials:
-
Recombinant human IKKβ enzyme
-
Biotinylated IκBα peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20
-
Compound X and known inhibitors (dissolved in DMSO)
-
Detection Reagents: Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X and known inhibitors in DMSO.
-
Reaction Setup:
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 4 µL of IKKβ enzyme solution (final concentration 7.5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated IκBα substrate and ATP (final concentrations 10 µM each).[5]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
Detection:
-
Stop the reaction by adding 5 µL of the detection mix containing Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway in a cellular context.
Principle: A human cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[6] Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene.[6] The inhibitory effect of a compound is quantified by the reduction in the reporter signal.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Compound X and known inhibitors (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X or known inhibitors for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the luciferase assay lysis buffer.
-
Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the canonical NF-κB signaling pathway and the workflow of the IKKβ biochemical assay.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Caption: Workflow for the IKKβ biochemical kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. mesoscale.com [mesoscale.com]
A Comparative Guide to the ADME/Tox Profile of (4-Benzylmorpholin-2-yl)acetic Acid Derivatives
In the landscape of contemporary drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount for advancing a candidate from initial screening to clinical trials.[1][2] This guide provides a comparative analysis of a representative (4-Benzylmorpholin-2-yl)acetic acid derivative, herein referred to as Compound X , against two common alternative scaffolds, Comparator A (a linear aliphatic acid) and Comparator B (a rigid aromatic carboxylic acid). The data presented is hypothetical, based on established in vitro ADME/Tox screening paradigms, to illustrate the compound's potential performance and guide further research.
The early assessment of ADME/Tox properties is crucial for identifying potential liabilities, optimizing molecular design, and reducing the likelihood of late-stage clinical failures.[2][3] By evaluating key parameters such as permeability, metabolic stability, and potential for cardiotoxicity and cytotoxicity, researchers can make more informed decisions, ultimately streamlining the drug development process.[1][4]
Comparative ADME/Tox Data Summary
The following tables summarize the hypothetical in vitro ADME/Tox data for Compound X and its comparators. These assays are standard in early drug discovery and provide a foundational understanding of a compound's pharmacokinetic and safety profile.[3]
Table 1: Physicochemical Properties and Absorption Potential
| Parameter | Compound X | Comparator A | Comparator B |
| Molecular Weight ( g/mol ) | 249.29 | 188.24 | 212.22 |
| LogD at pH 7.4 | 1.8 | 0.5 | 2.5 |
| Aqueous Solubility (µM) | 150 | > 500 | 50 |
| Caco-2 Permeability, Papp (A→B) (10⁻⁶ cm/s) | 5.2 | 1.1 | 8.9 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.5 | 1.2 | 3.1 |
Table 2: Distribution and Metabolism
| Parameter | Compound X | Comparator A | Comparator B |
| Plasma Protein Binding (%) | 85 | 60 | 95 |
| Human Liver Microsomal Stability (t½, min) | 45 | > 120 | 25 |
| CYP3A4 Inhibition (IC₅₀, µM) | > 50 | > 50 | 5.8 |
| PXR Activation (EC₅₀, µM) | > 50 | > 50 | 2.1 |
Table 3: Toxicity Profile
| Parameter | Compound X | Comparator A | Comparator B |
| hERG Inhibition (IC₅₀, µM) | > 30 | > 30 | 8.3 |
| Cytotoxicity (HepG2, IC₅₀, µM) | > 100 | > 100 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption of drug candidates.[5][6]
-
Cell Culture : Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[5]
-
Monolayer Integrity : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6]
-
Compound Application : The test compound (e.g., at 10 µM) is added to the apical (A) side to measure absorption (A→B transport) or the basolateral (B) side to measure efflux (B→A transport).[6]
-
Sampling and Analysis : Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[6] The concentration of the compound is quantified by LC-MS/MS.
-
Papp Calculation : The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[5]
hERG Inhibition Assay
The hERG assay is a critical safety screen to assess the risk of drug-induced QT prolongation, which can lead to cardiac arrhythmias.[7][8]
-
Cell Line : A stable cell line expressing the hERG potassium channel (e.g., HEK-293 or CHO cells) is used.[9][10]
-
Electrophysiology : Automated patch-clamp systems (e.g., QPatch) are commonly used to measure the ionic current through the hERG channels.[9][10]
-
Voltage Protocol : A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current, which is the primary measurement for assessing hERG block.[7]
-
Compound Application : The test compound is applied at various concentrations to generate a concentration-response curve. A known hERG inhibitor is used as a positive control.[7]
-
Data Analysis : The percentage of current inhibition at each concentration is used to calculate the IC₅₀ value.[7]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and provides a general assessment of a compound's toxicity.[11][12]
-
Cell Seeding : HepG2 cells (a human liver carcinoma cell line) are seeded in 96-well plates and incubated.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading : The absorbance of the solution is measured using a spectrophotometer (typically at 540-590 nm). The intensity of the purple color is proportional to the number of viable cells.[12][15] The IC₅₀ value is then calculated.
Pregnane X Receptor (PXR) Activation Assay
This nuclear receptor activation assay is used to assess the potential for drug-drug interactions through the induction of metabolic enzymes like CYP3A4.[16][17]
-
Reporter Cell Line : A cell line (e.g., HepG2) stably transfected with the human PXR gene and a luciferase reporter gene linked to a CYP3A4 promoter is used.[16]
-
Compound Incubation : The cells are incubated with the test compound at various concentrations. A known PXR activator like rifampicin serves as a positive control.[17]
-
Lysis and Luciferase Detection : After incubation, the cells are lysed, and a luciferase detection reagent is added.
-
Luminescence Measurement : The luminescence, which is proportional to the extent of PXR activation, is measured using a luminometer.[18][19]
-
Data Analysis : The results are expressed as fold activation relative to the vehicle control, and an EC₅₀ value is determined.[20]
Visualizations
ADME/Tox Profiling Workflow
The following diagram illustrates the typical workflow for in vitro ADME/Tox profiling in early drug discovery.
Caption: Workflow for in vitro ADME/Tox profiling.
PXR Activation Signaling Pathway
This diagram shows the signaling pathway for PXR-mediated CYP3A4 induction.
Caption: PXR-mediated induction of CYP3A4.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear Receptor Activation | Evotec [evotec.com]
- 18. puracyp.com [puracyp.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. puracyp.com [puracyp.com]
Assessing the selectivity of (4-Benzylmorpholin-2-yl)acetic acid-based compounds
Assessing the Selectivity of GPR88-Targeting Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of several key compounds that act as agonists for the G protein-coupled receptor 88 (GPR88). While the initial topic of interest was "(4-Benzylmorpholin-2-yl)acetic acid-based compounds," publicly available scientific literature on this specific chemical series is limited. However, the structural motifs of such compounds suggest a potential interaction with GPR88, a receptor of significant interest for the treatment of various central nervous system (CNS) disorders. Therefore, this guide focuses on well-characterized GPR88 agonists, providing a framework for assessing the selectivity of novel chemical entities targeting this receptor.
The GPR88 receptor, predominantly expressed in the striatum, is a promising therapeutic target for conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[1][2] Its activation is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The compounds discussed in this guide, including RTI-13951-33, 2-PCCA, and BI-9508, have been instrumental in probing the function of GPR88.[1][4]
Comparative Selectivity of GPR88 Agonists
The selectivity of a compound for its intended target over other biological molecules is a critical factor in drug development, as off-target interactions can lead to undesirable side effects. The following tables summarize the available quantitative data on the potency and selectivity of prominent GPR88 agonists.
On-Target Potency
The potency of GPR88 agonists is typically determined through in vitro functional assays that measure the inhibition of cAMP production. The half-maximal effective concentration (EC50) is a key parameter indicating the concentration of an agonist that produces 50% of the maximal response.
| Compound | Scaffold Type | Assay Type | Cell Line | EC50 (nM) | Reference |
| RTI-13951-33 | 2-PCCA Analog | cAMP Functional Assay | - | 25 | [5] |
| cAMP Functional Assay | - | 45 | [2] | ||
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 | [2] | ||
| (1R,2R)-2-PCCA | 2-PCCA | Cell-free Assay | - | 3 | [6] |
| Cell-based Assay | GPR88-22F cells | 603 | [6] | ||
| cAMP Functional Assay | HEK293 cells | 56 | [6] | ||
| 2-PCCA | 2-PCCA | cAMP Functional Assay | HEK293 cells | 116 | [7] |
| RTI-122 | 2-PCCA Analog | TR-FRET cAMP Assay | - | 11 | [8] |
| BI-9508 | Atropoisomeric | Gi1 BRET Assay | HEK293 cells | 47 | [4] |
| 2-AMPP | 4-Hydroxyphenylglycine | LANCE cAMP Assay | CHO cells | 414 | [8] |
Off-Target Selectivity Profile
Comprehensive selectivity profiling against a panel of other receptors, ion channels, and transporters is essential to de-risk a compound.
| Compound | Selectivity Information | Reference |
| RTI-13951-33 | No significant off-target activity was observed when tested against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[5] Further screening against over 60 CNS targets, including GPCRs, ion channels, and transporters at Eurofins Panlabs and the NIMH Psychoactive Drug Screening Program, also showed no significant binding affinities.[2] | [2][5] |
| 2-PCCA | Has been noted to have significant off-target activity based on [35S]-GTPγS binding in GPR88 knockout mouse striatal membranes, suggesting the need for structural optimization to improve selectivity.[1] | [1] |
| BI-9508 | Described as a potent and selective agonist suitable for in vitro and in vivo studies.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to assess the selectivity of GPR88 agonists.
cAMP Functional Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the production of cAMP, which is the primary downstream signaling event of GPR88 activation.
Objective: To determine the potency (EC50) of GPR88 agonists by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.[1]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio).
Procedure:
-
Cell Culture: Culture HEK293 or CHO cells expressing human GPR88 in appropriate media and conditions.
-
Cell Seeding: Seed cells into 384-well white opaque plates and incubate to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay: a. Aspirate the culture medium from the cells. b. Add the test compound dilutions to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: a. Add the HTRF cAMP detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to all wells. b. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of the test compound to determine the EC50 value.[9]
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist, providing a functional readout that is proximal to receptor activation.
Objective: To confirm the Gαi/o coupling of GPR88 and to determine the potency and efficacy of agonists in stimulating G protein activation.
Materials:
-
Membrane preparations from cells expressing GPR88 or from brain tissue (e.g., striatum).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS (radioligand).
-
Unlabeled GTPγS (for non-specific binding determination).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR88-expressing cells or tissue homogenates through differential centrifugation. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of the test compound.
-
Reaction Initiation: Add the membrane preparation to all wells, followed by the addition of [35S]GTPγS to initiate the reaction. For non-specific binding, add an excess of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[10][11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats to separate bound from free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding against the log concentration of the test compound to determine EC50 and Emax values.[11][12]
Visualizing GPR88 Signaling and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the GPR88 signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: GPR88 Signaling Pathway.
Caption: Workflow for Assessing Compound Selectivity.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. Orphan GPR88 cAMP (FAST-0963C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 7. Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach [discoverx.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Overview of the Potential Biological Activities of (4-Benzylmorpholin-2-yl)acetic acid and Related Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as enhanced solubility and metabolic stability, to drug candidates. While specific reproducible biological data for (4-Benzylmorpholin-2-yl)acetic acid is not extensively available in public literature, this guide provides a comparative framework based on the well-documented activities of the broader class of morpholine derivatives. This document outlines potential biological activities, details generalized experimental protocols for their assessment, and presents a plausible synthetic route for the title compound.
Potential Biological Activities of Morpholine-Containing Compounds
Derivatives of morpholine have been shown to exhibit a wide spectrum of pharmacological activities, suggesting potential therapeutic applications for this compound. These activities primarily include:
-
Anticancer Activity: The morpholine ring is a key feature in several anticancer agents. Its presence can contribute to interactions with various biological targets involved in cancer progression. For instance, morpholine derivatives have been investigated as inhibitors of key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2]
-
Antimicrobial Activity: The morpholine nucleus is also a common pharmacophore in compounds with antibacterial and antifungal properties.[3][4][5][6] The structural features of these derivatives allow them to interfere with microbial growth and viability.
Comparative Data Summary (Hypothetical)
While specific quantitative data for this compound is not available, the following table illustrates the type of data that would be generated in preclinical studies to compare its efficacy against alternative compounds.
| Compound | Target/Assay | IC50 / MIC | Cell Line / Microbial Strain | Reference Compound |
| This compound | PI3K/Akt/mTOR Pathway | Data not available | e.g., MCF-7 (Breast Cancer) | e.g., Gedatolisib |
| This compound | Antibacterial Activity | Data not available | e.g., S. aureus, E. coli | e.g., Ciprofloxacin |
| Alternative Compound A | PI3K/Akt/mTOR Pathway | e.g., 1.5 µM | e.g., MCF-7 (Breast Cancer) | e.g., Gedatolisib |
| Alternative Compound B | Antibacterial Activity | e.g., 10 µg/mL | e.g., S. aureus, E. coli | e.g., Ciprofloxacin |
Experimental Protocols
Detailed methodologies for key experiments that would be cited for a compound like this compound are provided below.
Synthesis of this compound (Plausible Route)
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-benzylmorpholine derivatives.[7][8] The synthesis could start from commercially available morpholine-2-carboxylic acid.
Step 1: N-Benzylation of Morpholine-2-carboxylic acid
-
Dissolve morpholine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-benzylmorpholine-2-carboxylic acid.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the 4-benzylmorpholine-2-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield (4-benzylmorpholin-2-yl)methanol.
Step 3: Conversion to Acetic Acid
-
The alcohol can be converted to the corresponding acetic acid derivative through a two-step process involving conversion to a nitrile followed by hydrolysis.
-
Nitrile Formation: React the alcohol with a halogenating agent (e.g., thionyl chloride) to form the chloride, followed by reaction with sodium cyanide.
-
Hydrolysis: Hydrolyze the resulting nitrile under acidic or basic conditions to yield this compound.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a reference drug for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound and reference antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Caption: A logical workflow for the plausible synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 8. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Benzylmorpholin-2-yl)acetic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for (4-Benzylmorpholin-2-yl)acetic acid. Adherence to these protocols is imperative to ensure a safe working environment and to comply with regulatory standards.
Immediate Safety Considerations
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar morpholine derivatives, this includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should occur within a well-ventilated fume hood.
Disposal Protocol
The recommended method for the disposal of this compound, its containers, and any contaminated materials is through an approved hazardous waste disposal facility. It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents.
-
-
Container Management:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the container is tightly closed when not in use to prevent the release of vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[1]
-
-
Spill Management:
-
In the event of a spill, prevent the substance from entering drains, waterways, or soil.[1]
-
For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
While chemical neutralization may be a viable strategy for some reactive compounds, the available safety data for this compound and its analogues does not specify a pre-treatment protocol. Therefore, direct disposal through a certified hazardous waste facility is the recommended and compliant approach.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for (4-Benzylmorpholin-2-yl)acetic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (4-Benzylmorpholin-2-yl)acetic acid in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to prevent exposure and ensure personal safety. Based on data from similar morpholine derivatives, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system[1].
Recommended Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles are required. A face shield should be used when there is a risk of splashing[2]. |
| Hand Protection | Chemical-resistant Gloves | Wear suitable protective gloves. Nitrile or neoprene gloves are generally recommended for handling morpholine derivatives. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect against skin contact. For larger quantities or when splashing is likely, a chemical-resistant apron is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2]. |
Operational and Handling Plan
Proper handling procedures are critical to prevent accidental exposure and contamination. The following steps outline the standard operating procedure for working with this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible and operational[2].
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of airborne particles.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is performed in a fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water[1]. Clean all contaminated surfaces.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
-
Solid Waste : Collect unused or waste solid material in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour down the drain[1].
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a designated hazardous waste container.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal. |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
